Product packaging for [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol(Cat. No.:CAS No. 4866-61-9)

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2607794
CAS No.: 4866-61-9
M. Wt: 136.114
InChI Key: ISLYUUGUJKSGDZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol is a versatile heterocyclic compound serving as a key scaffold in medicinal chemistry and drug discovery. This high-purity reagent is provided for research applications to support the development of novel therapeutic agents. The 1,2,4-triazolo[1,5-a]pyrimidine (TZP) core is a privileged structure in drug design due to its ability to mimic various natural purine bases, allowing for interactions with a range of biological targets . Researchers value this core for its significant and diverse biological activities. A primary and promising area of investigation for TZP-based compounds is as antiviral agents. Specifically, derivatives have been developed as potent disruptors of influenza virus replication by inhibiting the assembly of the viral RNA-dependent RNA polymerase (RdRP) complex, a crucial target for anti-influenza drug development . The TZP scaffold is also investigated for other pharmacological activities, including use as CNS agents, anticancer, anti-inflammatory, and antimicrobial agents, highlighting its broad utility in biomedical research . The compound has a melting point of 293-295 °C . It is intended for use in chemical synthesis, mechanism of action studies, and as a building block for creating more complex bioactive molecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B2607794 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol CAS No. 4866-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-4-1-2-6-5-7-3-8-9(4)5/h1-3H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDCPYXMVITMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N=CNN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288789
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4866-61-9, 31592-08-2
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triazolo[1,5-a]pyrimidin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the synthesis and characterization of a specific subclass, the triazolo[1,5-a]pyrimidin-7-ol derivatives. We will delve into the prevalent synthetic methodologies, offering insights into reaction mechanisms and experimental considerations. Furthermore, a detailed exposition of the analytical techniques crucial for the structural elucidation and characterization of these compounds is presented. This document is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and development of novel therapeutic agents based on this versatile scaffold.

Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Core

The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery. Its structure is isoelectronic with purines, which allows for its interaction with biological targets that recognize purine-based endogenous ligands.[4][5] This has led to the development of triazolopyrimidine derivatives with a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3][6][7]

The 7-ol (or its tautomeric 7-oxo form) substitution on the pyrimidine ring is a key feature that imparts specific physicochemical properties and potential for further functionalization, making these derivatives particularly attractive for the synthesis of compound libraries for high-throughput screening.

Synthetic Strategies for Triazolo[1,5-a]pyrimidin-7-ol Derivatives

The construction of the triazolo[1,5-a]pyrimidin-7-ol core can be achieved through several synthetic routes. The most common and versatile approach involves the condensation of a 3-amino-1,2,4-triazole with a β-ketoester.

The Primary Synthetic Route: Condensation of 3-Amino-1,2,4-triazole with β-Ketoesters

This method stands as the most widely employed strategy for the synthesis of 5-substituted-triazolo[1,5-a]pyrimidin-7-ols. The reaction proceeds via a cyclocondensation mechanism.

Causality Behind Experimental Choices:

  • Starting Materials: The choice of the 3-amino-1,2,4-triazole and the β-ketoester determines the substitution pattern at positions 2 and 5 of the final product, respectively. This allows for the systematic exploration of the structure-activity relationship (SAR).

  • Solvent and Catalyst: The reaction is typically carried out in a high-boiling point solvent such as acetic acid or ethanol, which also often serves as the acidic catalyst. The acidic medium facilitates the initial condensation and subsequent cyclization. In some cases, a stronger acid catalyst like sulfuric acid may be added to improve the reaction rate.

  • Temperature: The reaction generally requires elevated temperatures to drive the dehydration and cyclization steps to completion.

Generalized Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Product [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol Derivative 3-Amino-1,2,4-triazole->Product + β-Ketoester beta-Ketoester β-Ketoester Solvent Acetic Acid or Ethanol Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: General workflow for the synthesis of triazolo[1,5-a]pyrimidin-7-ol derivatives.

Alternative Synthetic Approaches

While the condensation with β-ketoesters is predominant, other methods have been reported, including multicomponent reactions and the Dimroth rearrangement of isomeric[1][2][3]triazolo[4,3-a]pyrimidines.[4][8] Multicomponent reactions, in particular, offer an efficient means to generate diverse libraries of triazolopyrimidines in a one-pot fashion.[9][10]

Detailed Experimental Protocol: Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol

This protocol provides a step-by-step methodology for a representative synthesis.

Materials:

  • 3-Amino-1,2,4-triazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.[11]

Self-Validating System:

  • TLC Monitoring: Regular monitoring of the reaction by TLC will confirm the consumption of starting materials and the formation of the product.

  • Melting Point Determination: The purified product should exhibit a sharp melting point, which can be compared to literature values (e.g., 280-283 °C for 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol).[11]

  • Spectroscopic Characterization: The structure of the final compound must be unequivocally confirmed by spectroscopic methods as detailed in the next section.

Structural Characterization of Triazolo[1,5-a]pyrimidin-7-ol Derivatives

The unambiguous identification of the synthesized compounds relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and chemical environment of protons. The characteristic signals for a 5-substituted-triazolo[1,5-a]pyrimidin-7-ol include a singlet for the proton at C6 and a singlet for the proton at C2. The substituent at C5 will show its own characteristic signals.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core are indicative of the fused ring system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands to look for include:

  • O-H stretching (for the hydroxyl tautomer) or N-H stretching (for the oxo tautomer) in the region of 3400-3200 cm⁻¹.

  • C=O stretching (for the oxo tautomer) around 1680 cm⁻¹.

  • C=N and C=C stretching vibrations within the aromatic rings.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative compound, 5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.

Technique Expected Data
¹H NMR Singlet for H-6, Singlet for H-2, Multiplets for the phenyl protons.[6]
IR (KBr, cm⁻¹) ~1680 (C=O), ~1612 (C=N), ~1544 (C=C).[6]
MS (m/z) Molecular ion peak corresponding to the calculated molecular weight.[6]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of triazolo[1,5-a]pyrimidin-7-ol derivatives. The robust synthetic methodologies, coupled with comprehensive analytical characterization, enable the efficient production and validation of these important heterocyclic compounds. The versatility of the triazolopyrimidine scaffold continues to make it a fertile ground for the discovery of new therapeutic agents.[12]

References

Spectroscopic Elucidation of Triazolo[1,5-a]pyrimidin-7-ol Derivatives: A Structural Analyst's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Scaffold, A Privileged Pharmacophore

The[1][2][3]triazolo[1,5-a]pyrimidine ring system represents a cornerstone in modern medicinal chemistry. Its structural resemblance to natural purines allows it to function as a bioisostere, effectively interacting with biological targets such as kinases and receptors.[4][5] This versatility has led to its incorporation into a wide array of therapeutic candidates, from anticancer agents to treatments for parasitic diseases.[5][6][7]

This guide focuses specifically on the 7-hydroxy substituted derivatives, which exist in a critical tautomeric equilibrium with their 7-oxo counterparts. This structural nuance is not merely academic; it profoundly influences the molecule's hydrogen bonding potential, planarity, and ultimately, its biological activity.[8] Accurate and unambiguous structural characterization is therefore not just a routine task but a prerequisite for meaningful structure-activity relationship (SAR) studies and successful drug development.

Herein, we move beyond a simple recitation of techniques. This document is structured to provide a causal, experience-driven framework for the spectroscopic analysis of these molecules. We will explore not only how to acquire the data but why certain signals appear as they do and how to integrate disparate spectroscopic evidence into a single, validated structural hypothesis.

The Foundational Question: Keto-Enol Tautomerism

The primary structural question for any triazolo[1,5-a]pyrimidin-7-ol derivative is the dominant tautomeric form in a given state (solid vs. solution). The molecule can exist as the aromatic hydroxyl form (7-ol) or the non-aromatic keto form (7-oxo or 4,7-dihydro-7-oxo). This equilibrium is the key to interpreting the entire spectroscopic dataset. In most documented cases, the keto (7-oxo) form predominates, stabilized by amide resonance.

Caption: Tautomeric equilibrium in the core scaffold.

Nuclear Magnetic Resonance (NMR): Mapping the Core Framework

NMR is the most powerful tool for elucidating the precise covalent structure in solution. For this scaffold, a combination of 1D (¹H, ¹³C) and 2D experiments provides a nearly complete picture.

Proton (¹H) NMR Spectroscopy

The proton spectrum provides the initial map of the C-H framework. The chemical shifts are highly sensitive to the electronic environment and the tautomeric form.

  • H5 Proton: This is often the most downfield of the pyrimidine protons, typically appearing as a doublet coupled to H6 (if present). Its chemical shift is a strong indicator of the electron density in the pyrimidine ring.

  • H2 Proton: This proton resides on the electron-rich triazole ring and usually appears as a singlet.

  • Substituent Protons: Protons on substituents (e.g., a 5-methyl group) will have characteristic shifts. For instance, a methyl group at the C5 position typically resonates around 2.4-2.6 ppm.[9]

Expert Insight: The presence of a broad singlet in the downfield region (>10 ppm) is often indicative of the N4-H proton of the 7-oxo tautomer, which is involved in hydrogen bonding. The absence of a sharp signal for an -OH proton further supports the predominance of the keto form in solution.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum is definitive for identifying the tautomeric state.

  • C7 Carbonyl Signal: The most diagnostic signal is that of the C7 carbon. In the 7-oxo form, this appears as a distinct carbonyl carbon in the range of 155-160 ppm .[10] Its presence is strong evidence against the 7-ol form, which would show a C-O signal at a significantly different chemical shift.

  • Core Carbons: The remaining carbons of the fused ring system provide a unique fingerprint for the scaffold.

Table 1: Typical NMR Chemical Shift Ranges (in DMSO-d₆)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H28.5 - 9.1 (singlet)~150 - 155Chemical shift is sensitive to substituents on the triazole ring.
H58.8 - 9.2 (singlet/doublet)~153 - 158Can be a singlet if C6 is substituted.[10]
N4-H11.0 - 12.5 (broad)-Often broad and may exchange with D₂O. Key indicator of the 7-oxo form.
C7-155 - 160 Definitive signal for the C=O group of the 7-oxo tautomer. [10]
C8a-~145 - 150Bridgehead carbon.
C5-CH₃2.4 - 2.6 (singlet)~15 - 20Example for a methyl substituent.[9]
Advanced NMR: Confirming Connectivity and Regioisomerism

While 1D NMR suggests the structure, 2D NMR validates it.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting all the fragments. Key correlations to look for include the 3-bond coupling from the N4-H proton to the C5 and C8a carbons, and from the H5 proton to the C7 carbonyl. These correlations unequivocally confirm the 7-oxo tautomer and the overall ring assembly.

  • ¹H-¹⁵N HMBC: The synthesis of triazolopyrimidines can sometimes yield the[1][2][3]triazolo[4,3-a]pyrimidine regioisomer. Differentiating this from the desired [1,5-a] isomer can be challenging. ¹H-¹⁵N HMBC is the definitive technique for this purpose, as the ¹⁵N chemical shifts of the bridgehead nitrogen atoms are distinct for each isomer.[1]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, as it effectively dissolves these often polar compounds and its residual water peak does not obscure key signals.

  • Acquisition:

    • Record a standard ¹H spectrum.

    • Record a ¹³C{¹H} proton-decoupled spectrum.

    • If structural confirmation is needed, perform 2D experiments such as gCOSY, gHSQCAD, and gHMBCAD. Use standard instrument parameters, ensuring sufficient acquisition time for the less sensitive HMBC experiment.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the exact molecular weight and elemental formula, which is the foundational piece of data in any structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): ESI is the preferred ionization method for these compounds. HRMS provides a mass measurement with high accuracy (typically < 5 ppm error), allowing for the unambiguous determination of the elemental formula.[2] This is the first and most critical test of a proposed structure.

  • Fragmentation Analysis: While less diagnostic than NMR for the core structure, the fragmentation pattern can provide corroborating evidence. Common fragmentation pathways involve the loss of small molecules (e.g., CO, N₂) or cleavage of substituent groups.

fragmentation parent [M+H]⁺ Parent Ion frag1 Loss of CO [M+H-28]⁺ parent->frag1 -CO frag2 Loss of N₂ [M+H-28]⁺ parent->frag2 -N₂ frag3 Loss of Substituent (R) [M+H-R]⁺ parent->frag3 -R•

Caption: Generalized fragmentation pathways in ESI-MS.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy.

  • Analysis: Compare the measured m/z value of the [M+H]⁺ ion with the theoretical value calculated for the proposed elemental formula.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for functional group identification, providing direct evidence for the 7-oxo tautomer.

  • Carbonyl Stretch (C=O): The most important absorption is the strong, sharp band corresponding to the C=O stretch of the amide group in the 7-oxo form. This typically appears in the region of 1660-1690 cm⁻¹ .[10] Its presence is a very reliable indicator of the keto tautomer in the solid state.

  • N-H Stretch: A broad absorption band between 3100-3400 cm⁻¹ can often be attributed to the N-H stretching vibration.

Table 2: Key FT-IR Absorption Frequencies (KBr or ATR)

Functional GroupFrequency Range (cm⁻¹)IntensityNotes
N-H Stretch3100 - 3400MediumOften broad due to hydrogen bonding.
C-H Stretch (Ar)3000 - 3100MediumAromatic C-H vibrations.
C=O Stretch 1660 - 1690 Strong Hallmark of the 7-oxo tautomer. [10]
C=N/C=C Stretch1500 - 1650VariableRing stretching vibrations.
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system. The spectra of these compounds are typically characterized by strong absorptions in the UV region corresponding to π → π* transitions. While not typically used for primary structure elucidation, it is valuable for quantitative analysis and can be used to study interactions with biological macromolecules or metal ions.[8]

X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous structural proof in the solid state.[11][12]

  • Absolute Confirmation: It resolves any ambiguity regarding tautomerism by precisely locating all atoms, including hydrogen atoms on heteroatoms.

  • Regio- and Stereochemistry: It provides absolute confirmation of the [1,5-a] ring fusion and the stereochemistry of any chiral centers.

  • Intermolecular Interactions: It reveals detailed information about crystal packing, including hydrogen bonding networks, which can be critical for understanding physical properties and informing the design of solid-state formulations.[8]

Integrated Analysis Workflow: A Self-Validating System

No single technique should be used in isolation. The strength of a structural assignment lies in the convergence of evidence from multiple, orthogonal methods.

workflow start Purified Compound ms HRMS (Elemental Formula) start->ms ir FT-IR (C=O, N-H) start->ir nmr1d 1D NMR (¹H, ¹³C) (Framework & Tautomer) start->nmr1d ms->nmr1d xray X-ray Crystallography (Absolute Proof) ms->xray Optional Confirmation ir->nmr1d ir->xray Optional Confirmation nmr2d 2D NMR (HMBC) (Connectivity) nmr1d->nmr2d nmr2d->xray Optional Confirmation final Validated Structure nmr2d->final xray->final Definitive

Caption: Integrated workflow for structural elucidation.

This integrated approach ensures trustworthiness. The elemental formula from HRMS must match the structure derived from NMR. The functional groups identified by FT-IR (e.g., the C=O) must be consistent with the ¹³C NMR chemical shifts. The connectivity established by 2D NMR must account for every atom in the formula. When all data streams converge on a single hypothesis, the structure is considered validated.

References

An In-Depth Technical Guide to the NMR and Mass Spectrometry Characterization of Triazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[4] Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide range of biological activities, including applications as anti-tubercular and anti-cancer agents.[1][5] A thorough understanding of the structural and physicochemical properties of this core is paramount for the rational design of novel therapeutics. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the foundational molecule, triazolo[1,5-a]pyrimidin-7-ol. We will delve into the interpretation of its spectral data, outline robust experimental protocols for its characterization, and provide insights into the underlying principles of these analytical techniques as they apply to this important class of N-heterocycles.

Molecular Structure and Tautomerism

Triazolo[1,5-a]pyrimidin-7-ol exists in a tautomeric equilibrium between the -ol and -one forms. The predominance of a specific tautomer is influenced by the solvent and solid-state packing effects. Spectroscopic analysis, particularly NMR, is crucial in elucidating the dominant tautomeric form in a given environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For triazolo[1,5-a]pyrimidin-7-ol, ¹H and ¹³C NMR are fundamental for confirming the core structure, while advanced techniques like ¹H-¹⁵N HMBC can offer unambiguous insights into the electronic structure and tautomeric state.[6]

Predicted ¹H NMR Spectral Data

Based on the analysis of substituted triazolo[1,5-a]pyrimidine derivatives, the following proton chemical shifts are predicted for the parent compound, triazolo[1,5-a]pyrimidin-7-ol, in a common NMR solvent such as DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.2 - 8.5s-
H-5~7.9 - 8.2d~2-3
H-6~6.0 - 6.3d~2-3
7-OHBroad, variablebr s-

Causality Behind Predicted Chemical Shifts:

  • H-2: This proton is on the electron-deficient triazole ring and is expected to be the most deshielded proton in the aromatic region.

  • H-5 and H-6: These protons are on the pyrimidine ring. The electron-withdrawing nature of the fused triazole ring and the adjacent nitrogen atoms will deshield these protons. The expected doublet multiplicity arises from their coupling to each other.

  • 7-OH: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is often observed as a broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for triazolo[1,5-a]pyrimidin-7-ol are summarized below.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3a~145 - 150
C-5~140 - 145
C-6~95 - 100
C-7~160 - 165

Insights from Carbon Chemical Shifts:

  • C-7: As a carbon bearing an oxygen atom and part of a conjugated system, it is expected to be the most downfield signal.

  • C-2, C-3a, and C-5: These carbons are part of the heterocyclic rings and are significantly deshielded due to the influence of the nitrogen atoms.

  • C-6: This carbon is expected to be the most upfield of the ring carbons, influenced by its position relative to the nitrogen and oxygen atoms.

Advanced NMR Techniques: ¹H-¹⁵N HMBC

For unambiguous structural confirmation and to investigate the tautomeric equilibrium, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique.[6] It reveals long-range couplings between protons and nitrogen atoms, allowing for the definitive assignment of the nitrogen positions within the heterocyclic core. This is particularly useful in distinguishing between[1][2][3]triazolo[1,5-a]pyrimidine and its[1][2][3]triazolo[4,3-a]pyrimidine regioisomer.[6]

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR data for triazolo[1,5-a]pyrimidin-7-ol is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts and the observed tautomeric form.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[1]

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

    • 2D NMR (COSY, HSQC, HMBC):

      • These experiments are crucial for definitive structural assignment.

      • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the molecular skeleton.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the coupling patterns and 2D correlations to assign all proton and carbon signals.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[3] Both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) can be employed for the analysis of triazolo[1,5-a]pyrimidin-7-ol.

Predicted Mass Spectrum and Fragmentation

The molecular formula for triazolo[1,5-a]pyrimidin-7-ol is C₅H₄N₄O, with a monoisotopic mass of 136.0385 Da.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 137.0458. ESI is particularly useful for confirming the molecular weight with minimal fragmentation.[2]

  • Electron Ionization (EI-MS): This higher-energy technique will likely produce a molecular ion peak (M⁺˙) at m/z 136, along with a series of fragment ions. The fragmentation pattern of the pyrimidine ring often involves the loss of small neutral molecules.[3] A plausible fragmentation pathway is outlined below.

Diagram: Predicted EI Mass Spectrometry Fragmentation Pathway of Triazolo[1,5-a]pyrimidin-7-ol

G M [C₅H₄N₄O]⁺˙ m/z 136 F1 [C₄H₃N₃O]⁺˙ m/z 109 M->F1 - HCN F2 [C₄H₄N₂]⁺˙ m/z 80 F1->F2 - NCO F3 [C₃H₂N₂]⁺˙ m/z 66 F2->F3 - CH₂N

Caption: Predicted fragmentation cascade for triazolo[1,5-a]pyrimidin-7-ol in EI-MS.

Experimental Protocol for Mass Spectrometry Analysis

A robust protocol for the MS analysis of triazolo[1,5-a]pyrimidin-7-ol is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[7]

    • For ESI-MS, the addition of a small amount of formic acid (0.1%) can aid in protonation.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's tubing.[7]

  • Instrumentation and Data Acquisition:

    • ESI-MS:

      • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

      • Acquire the mass spectrum in positive ion mode.

      • Optimize the capillary voltage and source temperature to achieve a stable spray and maximize the signal of the [M+H]⁺ ion.

    • High-Resolution Mass Spectrometry (HRMS):

      • For accurate mass measurement and elemental composition determination, use a high-resolution mass spectrometer such as a TOF (Time-of-Flight) or Orbitrap analyzer. The high mass accuracy allows for the confident assignment of the elemental formula.

    • Tandem Mass Spectrometry (MS/MS):

      • To study the fragmentation pattern, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 137) as the precursor ion and subjecting it to collision-induced dissociation (CID).

      • Vary the collision energy to observe the formation of different fragment ions.

  • Data Analysis:

    • Analyze the full scan mass spectrum to identify the molecular ion.

    • In HRMS data, use the accurate mass to calculate the elemental composition and confirm it matches C₅H₄N₄O.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways, which can provide valuable structural information.

Conclusion

The comprehensive characterization of triazolo[1,5-a]pyrimidin-7-ol by NMR and mass spectrometry is fundamental for its application in drug discovery and development. This guide has provided a detailed overview of the expected spectral data, the rationale behind the spectral features, and robust experimental protocols for data acquisition. By employing the methodologies outlined herein, researchers and scientists can confidently elucidate the structure and purity of this important heterocyclic core, paving the way for the synthesis and evaluation of novel and effective therapeutic agents.

References

A Senior Application Scientist's Guide to the Biological Screening of a Triazolo[1,5-a]pyrimidin-7-ol Library

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine ring system represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the native purine heterocycle allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[3] This versatility has led to its exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5][6] The 7-ol (or its keto tautomer, 7-one) variant of this scaffold provides a crucial hydrogen bond donor/acceptor site, further enhancing its potential for potent and specific target interactions.

This guide provides a comprehensive, field-proven framework for the biological screening of a novel triazolo[1,5-a]pyrimidin-7-ol library. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind each stage of the screening cascade, from initial high-throughput triage to meaningful cell-based validation. Our focus will be on identifying and characterizing potent and selective kinase inhibitors, a target class for which this scaffold has shown considerable promise.[7][8]

Part 1: Foundational Steps - Library Quality and Assay Readiness

Before a single screening plate is run, the integrity of the campaign must be established. This begins with the chemical library itself. While the synthesis of triazolo[1,5-a]pyrimidines, often via condensation of aminotriazoles with 1,3-dicarbonyl compounds, is well-established, rigorous quality control is non-negotiable.[3][9]

Pre-Screening Library Characterization Protocol:

  • Identity and Purity Assessment:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H-NMR.

    • Rationale: This dual-technique approach confirms both the molecular weight and the structural integrity of each library member. A purity threshold of >95% is industry standard to avoid false positives arising from potent, uncharacterized impurities.

    • Procedure:

      • Prepare 10 mM DMSO stock solutions for each compound.

      • Inject 1 µL of a diluted sample (e.g., 10 µM in 50:50 acetonitrile:water) onto a C18 reverse-phase LC column.

      • Run a 5-minute gradient from 5% to 95% acetonitrile with 0.1% formic acid.

      • Monitor UV absorbance (e.g., at 254 nm) and mass via an in-line mass spectrometer.

      • Confirm that the major peak corresponds to the expected mass and constitutes >95% of the total peak area.

      • For select compounds or in cases of ambiguity, acquire ¹H-NMR spectra to confirm the proton environment.

  • Solubility Assessment:

    • Technique: Nephelometry or visual inspection.

    • Rationale: Undissolved compound is not screenable and can cause significant artifacts. Assessing solubility in the final assay buffer is critical for interpreting results and avoiding false negatives.

    • Procedure:

      • Spike the 10 mM DMSO stock into the final aqueous assay buffer to the highest intended screening concentration (e.g., 10 µM).

      • Incubate for 1 hour at room temperature.

      • Visually inspect for precipitation or measure light scattering using a nephelometer. Compounds showing insolubility should be flagged, as their screening data may be unreliable.

Part 2: The Screening Cascade: A Hierarchical Approach to Hit Identification

A tiered screening approach is the most efficient method for identifying high-quality lead compounds from a large library. It allows for the rapid, cost-effective elimination of inactive compounds in a primary screen, followed by progressively more complex and biologically relevant assays to characterize the initial "hits".

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Cellular Validation Library Qualified Library (N > 1000) HTS Primary HTS (Single Concentration, e.g., 10 µM) Library->HTS Hit_Triage Hit Triage (% Inhibition > 50%) HTS->Hit_Triage Dose_Response Dose-Response (IC50) Hit_Triage->Dose_Response Confirmed Hits Orthogonal Orthogonal Assay (Confirm Mechanism) Dose_Response->Orthogonal Selectivity Kinase Selectivity Panel Orthogonal->Selectivity Cell_Prolif Cellular Proliferation Assay (e.g., CellTiter-Glo) Selectivity->Cell_Prolif Potent & Selective Hits Target_Engage Target Engagement (e.g., Western Blot, NanoBRET) Cell_Prolif->Target_Engage Lead_Candidate Lead Candidate Target_Engage->Lead_Candidate

Caption: A hierarchical workflow for screening a compound library.
Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly and robustly identify compounds that interact with the target of interest. For kinase targets, universal assays that detect a common product of the kinase reaction, such as ADP, are ideal for HTS.[10][11]

Assay Principle: ADP-Glo™ Luminescent Kinase Assay

This homogenous "add-mix-read" assay measures kinase activity by quantifying the amount of ADP produced. The luminescent signal is inversely proportional to kinase activity, making it a robust method for identifying inhibitors.[11]

Assay_Principle cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection ATP ATP Kinase Target Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Compound Inhibits Kinase->P_Substrate Compound Inhibits ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Light Light Signal Luciferase_Rxn Luciferase Reaction ADP_Glo_Reagent->Luciferase_Rxn Luciferase_Rxn->Light

Caption: Principle of the ADP-Glo kinase assay.

Protocol: HTS for a Target Kinase (384-well format)

  • Compound Plating: Using an acoustic dispenser, transfer 20 nL of each 10 mM library compound stock in DMSO into individual wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Expert Insight: Reserve columns for controls: Column 1 for negative control (DMSO only) and Column 2 for positive control (a known inhibitor, e.g., Staurosporine, at a concentration that gives >90% inhibition).

  • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Initiate Reaction: Add 10 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP: Add 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

  • Develop Signal: Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Read Plate: Measure luminescence on a plate reader.

  • Data Analysis & Hit Triage:

    • Calculate the Z'-factor for each plate using the control wells. A Z' > 0.5 is considered a robust and screenable assay.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control)).

    • Define a "hit" as any compound exhibiting ≥ 50% inhibition.

Part 3: From Hit to Lead - Confirmation and Characterization

Primary hits require rigorous validation to eliminate false positives and to quantify their potency and selectivity.

Hit Confirmation and Potency Determination (IC₅₀)

The first step is to re-test the primary hits and determine their potency by generating a dose-response curve.

Protocol: IC₅₀ Determination

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the confirmed hit compound in DMSO, starting from 10 mM.

  • Assay Performance: Perform the same kinase assay as in the primary screen, but plate the compound dilution series instead of a single concentration.

  • Data Analysis: Plot % Inhibition versus log[Inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Orthogonal Assay Validation

To ensure the observed activity is not an artifact of the primary assay technology (e.g., interference with luciferase), hits should be confirmed in an orthogonal assay that uses a different detection principle.

  • Rationale: This step provides trustworthiness in the dataset. A compound that is potent in both an ADP-quantification assay and a direct binding assay is a much higher-quality hit.

  • Example Orthogonal Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay, such as LanthaScreen™, directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[2] A true ATP-competitive inhibitor will show a dose-dependent decrease in the TR-FRET signal.

Selectivity Profiling

For kinase inhibitors, selectivity is paramount to minimize off-target effects. Promising hits should be screened against a panel of diverse kinases.

  • Methodology: Services like Eurofins' KinaseProfiler™ or Reaction Biology's Kinase Assays Services offer fee-for-service screening against hundreds of kinases at a single concentration (e.g., 1 µM).[1]

  • Data Interpretation: The goal is to identify compounds that potently inhibit the target kinase while showing minimal activity against other kinases, particularly those within the same family.

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity Score (B/Target)
TXP-001 50500>10,000>200x
TXP-002 75901,20016x
TXP-003 1,200>10,000>10,000N/A

Table 1: Example data table summarizing potency and selectivity for hypothetical hits.

Part 4: Cellular Validation - Proving Biological Relevance

A potent biochemical inhibitor is only valuable if it can engage its target in a complex cellular environment and elicit a desired biological response.[12]

Cellular Proliferation / Cytotoxicity Assay

The most fundamental cell-based assay for an anti-cancer program is to determine if the compound can inhibit the growth of cancer cells.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates P_Substrate Phospho-Substrate Substrate->P_Substrate Response Cell Proliferation & Survival P_Substrate->Response Compound TXP-001 Compound->Target_Kinase Inhibits

Caption: A generic kinase signaling pathway leading to cell proliferation.

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed cancer cells (chosen for their known dependence on the target kinase) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting luminescence versus log[Inhibitor] concentration.

Mechanistic Validation: Target Engagement

Confirming that the compound's anti-proliferative effect is due to the inhibition of the intended target is crucial.

  • Methodology: Western Blotting is a standard method. Treat cells with the compound and then stimulate the signaling pathway. Harvest cell lysates and probe with an antibody specific for the phosphorylated form of the kinase's direct substrate. A potent and on-target inhibitor should show a dose-dependent decrease in the phosphorylation of the substrate.

  • Expert Insight: A strong correlation between the biochemical IC₅₀, the cellular GI₅₀, and the concentration required to inhibit substrate phosphorylation (cellular EC₅₀) provides a powerful, self-validating dataset that strongly supports a specific mechanism of action.

Conclusion: Selecting a Lead Candidate

The culmination of this screening cascade is the selection of a lead candidate for further preclinical development. An ideal lead compound from a triazolo[1,5-a]pyrimidin-7-ol library will exhibit:

  • High Potency: Nanomolar IC₅₀ against the target kinase.

  • Demonstrated Selectivity: >100-fold selectivity against related kinases.

  • Cellular Activity: Potent inhibition of cancer cell growth (GI₅₀) that correlates with biochemical potency.

  • Confirmed Mechanism of Action: Clear evidence of on-target inhibition in a cellular context.

This systematic and rigorous approach ensures that the most promising compounds are advanced, maximizing the potential of the versatile triazolo[1,5-a]pyrimidine scaffold to yield novel therapeutics.

References

A Technical Guide to the Bioisosterism of the Triazolo[1,5-a]pyrimidine Scaffold: From Core Concepts to Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[4] Its structural resemblance to endogenous purines allows it to function as a versatile bioisostere, leading to broad applications in drug discovery.[3][5] This technical guide provides an in-depth exploration of the bioisosterism of the TP scaffold, intended for researchers and professionals in drug development. We will dissect the scaffold's fundamental properties, explore diverse bioisosteric replacement strategies—from core scaffold hopping to peripheral substituent modulation—and present detailed synthetic protocols and case studies. The narrative emphasizes the causal relationships between structural modifications and their pharmacological outcomes, offering a framework for the rational design of novel therapeutics targeting a spectrum of diseases, including cancer, and parasitic infections.[6][7]

The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Core

The TP scaffold is an aza-indolizine, considered a delocalized 10-π electron system composed of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[3] This electronic arrangement confers unique physicochemical properties and a stable, rigid conformation that is advantageous for molecular recognition by biological targets.

Its significance in medicinal chemistry is largely due to its role as a "privileged structure," a molecular framework capable of binding to multiple, unrelated biological targets through systematic modification. The TP scaffold's versatility stems from several key features:

  • Purine Bioisostere: The TP ring system is isoelectronic with the purine heterocycle, making it an excellent surrogate for adenine and guanine in the design of enzyme inhibitors, particularly for kinases and polymerases.[3][8]

  • Hydrogen Bonding Capabilities: The arrangement of nitrogen atoms within the fused-ring system provides multiple sites for hydrogen bond donor and acceptor interactions, which are critical for target binding affinity and specificity.

  • Modifiable Core: The scaffold possesses distinct positions (C2, C5, C6, and C7) that are amenable to chemical substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Figure 1: Core structure of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold with key positions for substitution.

Bioisosteric Replacement Strategies: A Multi-faceted Approach

Bioisosterism is a cornerstone of rational drug design, enabling the optimization of lead compounds to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For the TP scaffold, this can be approached at the level of the core itself or its substituents.

Scaffold Hopping and Core Isomerism

"Scaffold hopping" involves replacing the central molecular core with a chemically distinct but functionally similar one. This strategy is invaluable for navigating intellectual property landscapes and discovering novel chemotypes with improved properties. Studies on inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) provide a compelling example of the importance of the TP core's specific heteroatom arrangement.[6]

  • Replacement with Triazolo[1,5-a]pyridine: Replacing the pyrimidine ring with pyridine (substituting N5 with a carbon) resulted in a 100-fold loss of binding affinity, demonstrating the critical role of the N5 nitrogen in target engagement, likely as a hydrogen bond acceptor.[6]

  • Replacement with Pyrazolo[1,5-a]pyrimidine: Isomerization by replacing the N4 nitrogen of the triazole ring with a carbon atom led to an 8.5-fold reduction in activity, underscoring the importance of this specific nitrogen for potent enzyme inhibition.[6]

  • Replacement with Imidazo[1,2-a]pyrimidine: Conversely, this bioisosteric replacement was well-tolerated and, in some cases, even enhanced binding affinity, suggesting it as a viable alternative scaffold for this target class.[6]

These findings highlight that even subtle changes in the core heterocycle can have profound impacts on biological activity, providing a self-validating system for understanding the pharmacophore.

G Original Triazolo[1,5-a]pyrimidine (Lead Scaffold) Hop1 Triazolo[1,5-a]pyridine (100x Activity Loss) Original->Hop1 Replace N5 Hop2 Pyrazolo[1,5-a]pyrimidine (8.5x Activity Loss) Original->Hop2 Replace N4 Hop3 Imidazo[1,2-a]pyrimidine (Activity Maintained/Enhanced) Original->Hop3 Isomeric Core

Figure 2: Bioisosteric scaffold hopping from the triazolopyrimidine core and its impact on biological activity.

Substituent Bioisosterism and Structure-Activity Relationships (SAR)

Modifying the substituents at the C5 and C7 positions is a primary strategy for optimizing the activity of TP-based compounds. The causality behind these choices often relates to accessing specific binding pockets, improving metabolic stability, or altering solubility.

Case Study: Anticancer Agents Targeting Tubulin A series of TP derivatives has been developed as potent anticancer agents that function by promoting tubulin polymerization, a unique mechanism distinct from paclitaxel.[1] The SAR for this series is well-defined:

  • At the C5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group is required for high potency. The fluorine atoms likely enhance binding affinity and metabolic stability.[1]

  • At the C6-position: A phenyl ring substituted with two fluoro atoms at the ortho positions is necessary for optimal activity.[1]

Case Study: Multikinase Inhibitors TP derivatives have also been explored as multikinase inhibitors targeting enzymes like EGFR, VEGFR2, TrkA, and CDK2.[2] The strategic placement of different aryl and amino groups at the C5 and C7 positions allows for tuning the selectivity profile of the inhibitors.

Compound Target Kinase IC₅₀ (µM) Key Substituents Reference
12b EGFR2.19C5-(substituted aniline), C7-(substituted aniline)[2]
VEGFR22.95C5-(substituted aniline), C7-(substituted aniline)[2]
TrKA3.49C5-(substituted aniline), C7-(substituted aniline)[2]
CDK29.31C5-(substituted aniline), C7-(substituted aniline)[2]
28 Tubulin9.90C2-(3,4,5-trimethoxyphenyl), C5-methyl, C7-phenyl[9]
6i MGC-803 cells0.96C5-H, C7-(substituted aniline)[10]

Table 1: Summary of quantitative SAR data for representative triazolo[1,5-a]pyrimidine derivatives against various biological targets.

The Scaffold as a Functional Group Bioisostere

Beyond serving as a purine analog, the TP scaffold itself can function as a bioisostere for other chemical moieties, expanding its utility in drug design. Depending on the substitution pattern, the TP ring has been successfully used as a bioisostere for:

  • Carboxylic Acid Group: The acidic nature of protons on the scaffold can mimic the functionality of a carboxylic acid.[3][8]

  • N-acetyl fragment of ε-N-acetylated lysine: This application is particularly relevant for designing epigenetic modulators, such as inhibitors of histone-modifying enzymes.[3][8]

Experimental Protocols: Synthesis and Evaluation

The trustworthiness of any chemical probe or drug candidate rests on robust and reproducible synthetic and analytical methods. The synthesis of the TP scaffold is well-established and versatile.

General Workflow for Bioisosteric Exploration

The process of exploring bioisosterism is systematic. It begins with the synthesis of a core intermediate, which is then diversified. Subsequent biological screening and analysis of the resulting SAR data inform the next round of design and synthesis.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A 1. Synthesis of Core Intermediate (e.g., Chloro-TP) B 2. Diversification via Nucleophilic Substitution (Bioisosteric Analogs) A->B Introduce R¹, R² C 3. In Vitro Screening (e.g., Enzyme Assay) B->C Compound Library D 4. SAR Analysis (Identify Key Moieties) C->D D->A Design Next-Gen Analogs E 5. Lead Optimization (ADME, In Vivo) D->E

Figure 3: A generalized workflow for the synthesis and evaluation of novel triazolopyrimidine analogs.

Protocol 1: Synthesis of a Key Intermediate: 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a versatile intermediate that allows for subsequent nucleophilic substitution at the C7 position. The procedure is adapted from established literature methods.[6]

Materials:

  • 3-Amino-1,2,4-triazole

  • Ethyl acetoacetate

  • Phosphorus oxychloride (POCl₃)

  • Glacial acetic acid

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Step 1: Cyclocondensation. To a solution of 3-amino-1,2,4-triazole (1 equivalent) in glacial acetic acid, add ethyl acetoacetate (1.1 equivalents).

  • Step 2: Heating. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Isolation of Hydroxy-TP. Upon completion, cool the mixture to room temperature. The resulting precipitate, 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 4: Chlorination. Suspend the dried intermediate from Step 3 in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Step 5: Heating. Heat the suspension to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Step 6: Workup. Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Step 7: Extraction and Purification. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, can be purified by flash column chromatography on silica gel.

Protocol 2: One-Pot, Three-Component Synthesis of Substituted TP Derivatives

Modern synthetic chemistry often favors efficiency. One-pot multicomponent reactions are ideal for rapidly building molecular complexity and generating libraries of analogs. This protocol is based on a reported method for creating potent antitubulin agents.[9]

Materials:

  • 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine (1 equivalent)

  • A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

  • An aldehyde (e.g., benzaldehyde) (1 equivalent)

  • Ethanol

  • Catalytic amount of an acid (e.g., HCl)

Procedure:

  • Step 1: Reaction Setup. In a round-bottom flask, combine the 3-substituted-1H-1,2,4-triazol-5-amine, the 1,3-dicarbonyl compound, and the aldehyde in ethanol.

  • Step 2: Catalysis. Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Step 3: Reflux. Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Step 4: Isolation. After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Step 5: Purification. Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its identity as a privileged structure is well-earned, with successful applications spanning oncology, and infectious diseases.[3][7][11] The principles of bioisosterism, when applied systematically to this core, provide a robust and rational pathway for lead optimization.

The exploration of core scaffold isomers has yielded critical insights into the specific pharmacophoric requirements for various targets, while the diversification of peripheral substituents continues to produce compounds with high potency and novel mechanisms of action.[1][6] Future efforts will likely focus on leveraging computational methods to predict the effects of bioisosteric replacements, further accelerating the design-synthesis-test cycle. As our understanding of complex biological systems grows, the versatility of the triazolopyrimidine scaffold ensures it will remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

Unlocking the Therapeutic Potential of Triazolo[1,5-a]pyrimidin-7-ol: A Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. Within this versatile family, compounds featuring the triazolo[1,5-a]pyrimidin-7-ol core, existing in tautomeric equilibrium with its 7-oxo form, have emerged as particularly promising therapeutic agents. This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of triazolo[1,5-a]pyrimidin-7-ol derivatives. We will delve into the key molecular interactions and signaling pathways modulated by these compounds, with a particular focus on their roles as positive allosteric modulators of GABAA receptors and as inhibitors of the coagulation cascade. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and practical, field-proven insights to facilitate further exploration and development of this promising class of molecules.

Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1][4] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, yet it possesses distinct electronic and steric properties that can be fine-tuned through chemical modification. This inherent versatility has led to the development of triazolopyrimidine derivatives with a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] This guide will specifically focus on derivatives bearing a hydroxyl or keto group at the 7-position, a key structural feature that appears to confer significant activity towards specific neurological and hematological targets.

Primary Biological Targets of Triazolo[1,5-a]pyrimidin-7-ol Derivatives

Current research has identified two primary areas where triazolo[1,5-a]pyrimidin-7-ol derivatives exhibit significant biological effects: the central nervous system, through modulation of GABAA receptors, and the circulatory system, by inhibiting key components of the coagulation cascade.

Central Nervous System: Positive Allosteric Modulation of GABAA Receptors

A significant body of evidence points to the role of 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives as potent positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor.[6][7] The GABAA receptor is the major inhibitory neurotransmitter receptor in the mammalian central nervous system, and its potentiation leads to a decrease in neuronal excitability. This mechanism is the basis for the therapeutic effects of widely used drugs such as benzodiazepines and barbiturates.

Triazolo[1,5-a]pyrimidin-7-one derivatives have been shown to enhance the function of GABAA receptors, leading to potent anticonvulsant activity in preclinical models.[7][8] Notably, these compounds appear to act at a site on the GABAA receptor that is distinct from the benzodiazepine binding site, suggesting a novel mechanism of action and potentially a different side-effect profile.[9]

The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators like the triazolo[1,5-a]pyrimidin-7-one derivatives bind to a different site on the receptor and increase the efficiency of GABA binding, leading to a greater influx of chloride ions and enhanced neuronal inhibition.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle VGAT GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABAA_R GABAA Receptor (α, β, γ subunits) GABA_released->GABAA_R Binds Chloride_channel Cl- Channel (Open) GABAA_R->Chloride_channel Conformational Change Hyperpolarization Membrane Hyperpolarization Chloride_channel->Hyperpolarization Cl- Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Triazolopyrimidinol Triazolo[1,5-a]pyrimidin-7-ol (Positive Allosteric Modulator) Triazolopyrimidinol->GABAA_R Binds to Allosteric Site

Caption: GABAergic synapse and the modulatory effect of triazolo[1,5-a]pyrimidin-7-ol.

Hematological System: Inhibition of the Coagulation Cascade

Recent studies have unveiled a novel and potent anticoagulant activity for certain[1][2][3]triazolo[1,5-a]pyrimidin-7-one derivatives.[1][10] These compounds have been shown to significantly prolong thrombin time (TT) in vitro and in vivo, indicating a direct or indirect inhibitory effect on thrombin (Factor IIa), a key serine protease in the coagulation cascade.[11] The antithrombin activity of these compounds is comparable to, and in some cases superior to, the clinically used anticoagulant dabigatran etexilate.[1][11]

This discovery opens up a new therapeutic avenue for triazolo[1,5-a]pyrimidin-7-ol derivatives in the prevention and treatment of thrombotic disorders. The mechanism of action appears to be targeted towards the final common pathway of coagulation, making it an attractive target for anticoagulant therapy.

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin plays a central role in this process by converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form the clot. By inhibiting thrombin, triazolo[1,5-a]pyrimidin-7-one derivatives effectively block this final step, thereby preventing clot formation.

Coagulation_Cascade cluster_pathways Coagulation Pathways cluster_common_pathway Common Pathway Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin (IIa) FactorXa->Thrombin Prothrombinase Complex (Va, Xa) Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin (Ia) (Insoluble Clot) Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin Triazolopyrimidinol Triazolo[1,5-a]pyrimidin-7-ol (Anticoagulant) Triazolopyrimidinol->Thrombin Inhibits

Caption: The coagulation cascade and the inhibitory action of triazolo[1,5-a]pyrimidin-7-ol.

Quantitative Biological Data

The following table summarizes the reported biological activities of representative triazolo[1,5-a]pyrimidin-7-ol/one derivatives.

Compound IDTarget/AssayActivityReference
Compound 5c Anticonvulsant (PTZ-induced seizure model)ED50 = 31.81 mg/kg[7]
Compound 5e Anticonvulsant (PTZ-induced seizure model)ED50 = 40.95 mg/kg[7]
Compound 3n Anticoagulant (Thrombin Time)2.1 times more potent than dabigatran etexilate[1]
Various derivatives Anticoagulant (Thrombin Time)Increased TT by 6.5–15.2 times[1]

Experimental Protocols for Target Identification and Validation

To facilitate further research into the biological targets of triazolo[1,5-a]pyrimidin-7-ol derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Target Identification: Affinity Chromatography

This protocol describes a general workflow for identifying the protein targets of a bioactive small molecule using affinity chromatography.

Affinity_Chromatography_Workflow start Start step1 Synthesize Affinity Probe: Triazolo[1,5-a]pyrimidin-7-ol -linker-biotin start->step1 step2 Immobilize Probe on Streptavidin-coated Beads step1->step2 step4 Incubate Lysate with Probe-coated Beads step2->step4 step3 Prepare Cell Lysate step3->step4 step5 Wash Beads to Remove Non-specific Binders step4->step5 step6 Elute Bound Proteins step5->step6 step7 Separate Proteins by SDS-PAGE step6->step7 step8 Excise and Digest Protein Bands step7->step8 step9 Analyze Peptides by Mass Spectrometry step8->step9 step10 Identify Potential Target Proteins step9->step10 end End step10->end

Caption: Workflow for target identification using affinity chromatography.

  • Synthesize an affinity probe: Chemically modify the triazolo[1,5-a]pyrimidin-7-ol molecule by attaching a linker arm terminating in a high-affinity tag, such as biotin. The linker should be of sufficient length to minimize steric hindrance.

  • Immobilize the probe: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to allow for high-affinity, non-covalent immobilization.

  • Prepare cell or tissue lysate: Homogenize the biological sample of interest in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Incubate lysate with beads: Add the cell lysate to the probe-immobilized beads and incubate with gentle agitation to allow the target proteins to bind to the probe.

  • Wash away non-specific binders: Pellet the beads and wash them extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elute bound proteins: Elute the specifically bound proteins from the beads using a competitive eluent (e.g., free biotin), a denaturing agent (e.g., SDS), or by changing the pH or ionic strength of the buffer.

  • Analyze eluate by SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by one- or two-dimensional gel electrophoresis. Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.

CETSA_Workflow start Start step1 Treat Intact Cells with Triazolo[1,5-a]pyrimidin-7-ol or Vehicle Control start->step1 step2 Heat Cell Suspensions to a Range of Temperatures step1->step2 step3 Lyse Cells and Separate Soluble and Aggregated Proteins by Centrifugation step2->step3 step4 Collect the Soluble Fraction step3->step4 step5 Quantify the Amount of Target Protein in the Soluble Fraction by Western Blot or ELISA step4->step5 step6 Plot Protein Abundance vs. Temperature to Generate a Melting Curve step5->step6 step7 Compare Melting Curves of Treated and Control Samples step6->step7 end End step7->end

References

Methodological & Application

Application Notes and Protocols for Triazolo[1,5-a]pyrimidin-7-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

The[1][2]triazolo[1,5-a]pyrimidine heterocyclic system is a cornerstone scaffold in modern medicinal chemistry, recognized for its remarkable versatility and privileged structure in the design of kinase inhibitors.[3][4] As isosteres of purines, these compounds are adept at interacting with the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular signaling.[3] Dysregulation of kinase activity is a well-established hallmark of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention.[5]

While extensive research has focused on various derivatives of the triazolo[1,5-a]pyrimidine core, this guide will also address the specific compound of interest, triazolo[1,5-a]pyrimidin-7-ol, and provide a framework for its evaluation as a potential kinase inhibitor. Although specific kinase inhibitory data for the 7-ol derivative is not extensively documented in publicly available literature, its synthesis has been reported, providing a clear path for its preparation and subsequent biological characterization.[2] This document will, therefore, provide both a specific synthesis protocol for a representative 7-ol derivative and a comprehensive set of protocols for evaluating any member of this promising class of compounds as a kinase inhibitor.

Derivatives of the[1][2]triazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of cancer-relevant kinases, including Cyclin-Dependent Kinase 2 (CDK2), and have been shown to interfere with critical cellular processes such as tubulin polymerization and ERK signaling pathways.[5][6][7] The exploration of this scaffold is a vibrant area of research, with ongoing efforts to optimize potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: Competitive Inhibition of ATP Binding

The primary mechanism by which triazolo[1,5-a]pyrimidine derivatives exert their inhibitory effect on kinases is through competitive inhibition at the ATP-binding site. The heterocyclic core mimics the purine structure of adenine, a key component of ATP, allowing it to occupy the active site of the kinase. This occupation prevents the binding of ATP, thereby blocking the transfer of a phosphate group to the kinase's substrate and inhibiting downstream signaling.

The specific interactions between the inhibitor and the kinase active site are dictated by the substitutions on the triazolo[1,5-a]pyrimidine core. These substitutions can form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with amino acid residues in the active site, which determine the inhibitor's potency and selectivity for different kinases.

Below is a generalized diagram illustrating the inhibition of a kinase signaling pathway.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Activation pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Response e.g., Proliferation, Survival pSubstrate->Response ATP ATP ATP->Kinase Inhibitor Triazolo[1,5-a]pyrimidin-7-ol Inhibitor->Kinase Inhibition

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Synthesis and Preparation

The synthesis of the triazolo[1,5-a]pyrimidin-7-ol scaffold can be achieved through the cyclocondensation of an aminotriazole with a β-dicarbonyl compound or a similar reactive intermediate.[2][3]

Protocol 1: Synthesis of 5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol[3]

This protocol describes the synthesis of a representative compound from this class.

Materials:

  • 1-phenylpentane-1,3-dione

  • 2H-1,2,4-triazol-3-amine

  • Dichloromethane

Procedure:

  • Combine 1-phenylpentane-1,3-dione (1.0 eq) and 2H-1,2,4-triazol-3-amine (1.5 eq) in a reaction vessel.

  • Heat the mixture to 160°C for 2 hours without a solvent.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the resulting solid.

  • Wash the solid with dichloromethane to yield the final product, 5-phenyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol.[2]

Note: For experimental use, the synthesized inhibitor should be dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium.

Experimental Protocols for Kinase Inhibitor Evaluation

The following protocols provide a comprehensive workflow for the characterization of a novel triazolo[1,5-a]pyrimidin-7-ol derivative as a kinase inhibitor.

Experimental_Workflow Start Compound Synthesis Protocol_1 In Vitro Kinase Assay Start->Protocol_1 Protocol_2 Cellular Proliferation (MTT Assay) Start->Protocol_2 Data_Analysis Data Analysis & Interpretation Protocol_1->Data_Analysis Protocol_3 Cell Cycle Analysis (Flow Cytometry) Protocol_2->Protocol_3 Protocol_3->Data_Analysis Conclusion Characterize Inhibitor Data_Analysis->Conclusion

Caption: Experimental Workflow for Kinase Inhibitor Characterization.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the compound on the activity of a specific kinase by measuring ADP production.[8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Triazolo[1,5-a]pyrimidin-7-ol derivative (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the triazolo[1,5-a]pyrimidin-7-ol derivative in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.[8]

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[8]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[8]

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to generate a luminescent signal.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Antiproliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidin-7-ol derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)[9]

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the triazolo[1,5-a]pyrimidin-7-ol derivative and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the inhibitor on cell cycle progression.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidin-7-ol derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Treat cells with the triazolo[1,5-a]pyrimidin-7-ol derivative at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[10]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

  • Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) can indicate the mechanism of action of the kinase inhibitor.[12]

Data Presentation and Interpretation

The results from the above protocols should be systematically organized to facilitate interpretation and comparison.

Table 1: In Vitro Inhibitory Activity of a Representative Triazolo[1,5-a]pyrimidine Derivative
Kinase TargetIC₅₀ (µM)
Kinase AValue
Kinase BValue
Kinase CValue
Table 2: Antiproliferative Activity of a Representative Triazolo[1,5-a]pyrimidine Derivative
Cell LineGI₅₀ (µM)
Cancer Cell Line XValue
Cancer Cell Line YValue
Normal Cell Line ZValue

The relationship between direct kinase inhibition and cellular effects is a critical aspect of characterization.

Data_Relationship Kinase_Inhibition Direct Kinase Inhibition (IC50) Cell_Cycle_Arrest Cell Cycle Arrest (Flow Cytometry) Kinase_Inhibition->Cell_Cycle_Arrest Leads to Reduced_Proliferation Reduced Proliferation (GI50) Cell_Cycle_Arrest->Reduced_Proliferation Contributes to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can induce Apoptosis->Reduced_Proliferation Contributes to

Caption: Logical Relationship Between Experimental Outcomes.

Conclusion

The triazolo[1,5-a]pyrimidin-7-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and cellular evaluation of these compounds. By systematically applying these methods, researchers can effectively determine the potency, selectivity, and mechanism of action of new triazolo[1,5-a]pyrimidine derivatives, paving the way for their potential development as therapeutic agents.

References

Protocol for the Synthesis of SubstitutedTriazolo[1,5-a]pyrimidin-7-ols: A Guide for Medicinal Chemistry Applications

Protocol for the Synthesis of Substituted[1][2][3]Triazolo[1,5-a]pyrimidin-7-ols: A Guide for Medicinal Chemistry Applications

Introduction: The Versatile[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[4][5] Its structural resemblance to endogenous purines allows it to act as a purine isostere, interacting with a wide range of biological targets.[2][6] This has led to the development of compounds with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[5][6][7] Specifically, substituted triazolo[1,5-a]pyrimidin-7-ols are key intermediates and final products in many synthetic endeavors, offering a versatile platform for further functionalization and the exploration of structure-activity relationships (SAR).[7][8]

This application note provides a detailed and robust protocol for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidin-7-ols, focusing on the widely employed cyclocondensation reaction between 3-amino-1,2,4-triazoles and β-dicarbonyl compounds.[2][3] The causality behind experimental choices, troubleshooting guidance, and a comprehensive mechanistic overview are provided to ensure reproducibility and a thorough understanding of the chemical transformation.

Principle of the Synthesis

The core of this synthetic strategy lies in the condensation reaction between a dinucleophilic 3-amino-1,2,4-triazole and a 1,3-bielectrophilic β-dicarbonyl compound, most commonly a β-ketoester like ethyl acetoacetate.[9][10][11] The reaction proceeds through an initial formation of a vinylogous amide intermediate, followed by an intramolecular cyclization with concomitant dehydration to yield the fused bicyclic triazolo[1,5-a]pyrimidine system. The choice of substituents on both the aminotriazole and the dicarbonyl compound allows for the generation of a diverse library of target molecules.

Experimental Workflow

The overall experimental workflow for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidin-7-ols is depicted below.

Synthesis WorkflowreagentsReagent Preparation(3-Aminotriazole & β-Ketoester)reactionCyclocondensation Reaction(Reflux in Acetic Acid)reagents->reaction1. Combine & HeatworkupReaction Work-up(Cooling, Filtration)reaction->workup2. Cool & IsolatepurificationPurification(Recrystallization)workup->purification3. PurifyanalysisProduct Characterization(NMR, MS, IR)purification->analysis4. AnalyzeReaction Mechanismcluster_0Step 1: Nucleophilic Attackcluster_1Step 2: Dehydrationcluster_2Step 3: Intramolecular Cyclizationcluster_3Step 4: EliminationA3-AminotriazoleCIntermediate AA->CAttacks keto-carbonylBEthyl AcetoacetateB->CDIntermediate B(Vinylogous Amide)C->D- H2OEIntermediate CD->EN-attack on esterFFinal Product(Triazolopyrimidin-7-ol)E->F- EtOH

Application of Triazolo[1,5-a]pyrimidine Analogs in Oncology Research: A Guide for In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Triazolo[1,5-a]pyrimidines in Cancer Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents.[4] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly those implicated in oncogenesis.[1][4] While the specific compound triazolo[1,5-a]pyrimidin-7-ol often serves as a crucial synthetic intermediate, its derivatives have demonstrated potent anti-proliferative and cytotoxic activities across a diverse range of human cancer cell lines.[1][5] These compounds have been shown to modulate key signaling pathways involved in cell cycle progression, apoptosis, and metastasis, making them a promising class of molecules for cancer therapy.[2][3][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the application of triazolo[1,5-a]pyrimidine derivatives in cancer cell lines. We will delve into their mechanisms of action, provide detailed protocols for their in vitro evaluation, and present a framework for data interpretation.

Mechanism of Action: Targeting the Pillars of Cancer Progression

The anticancer effects of[1][2][3]triazolo[1,5-a]pyrimidine derivatives are multifaceted, often involving the inhibition of critical cellular processes that are dysregulated in cancer.[4] Several key mechanisms of action have been elucidated for various analogs within this class.

One of the prominent mechanisms is the inhibition of protein kinases .[6] Many kinases are aberrantly activated in cancer, leading to uncontrolled cell growth and survival. Certain triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of kinases such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][7] By competing with ATP at the kinase binding site, these compounds can effectively block downstream signaling pathways essential for tumor progression.[7]

Another well-documented mechanism is the disruption of microtubule dynamics .[8] Microtubules are essential for cell division, and their stabilization or destabilization can trigger cell cycle arrest and apoptosis. Some triazolo[1,5-a]pyrimidine analogs have been shown to inhibit tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[3][8]

Furthermore, several derivatives have been reported to induce apoptosis through the mitochondrial pathway .[9] This involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of caspases, ultimately leading to programmed cell death.[2][9] Some compounds have also been shown to modulate the expression of key apoptosis-related proteins like Bax and Bcl-2.[2]

Signaling_Pathways_Targeted_by_Triazolopyrimidines Potential Mechanisms of Action of Triazolo[1,5-a]pyrimidine Derivatives tp Triazolo[1,5-a]pyrimidine Derivatives kinase Protein Kinases (e.g., CDK2, EGFR, VEGFR2) tp->kinase Inhibition tubulin Tubulin Polymerization tp->tubulin Inhibition mitochondria Mitochondrial Pathway tp->mitochondria Induction kinase->proliferation Promotes cell_cycle Cell Cycle Progression (G2/M Arrest) tubulin->cell_cycle Regulates ros ROS Production mitochondria->ros Leads to cell_cycle->apoptosis Can lead to ros->apoptosis Induces

Caption: Signaling Pathways Targeted by Triazolopyrimidines.

Data Presentation: A Snapshot of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for various[1][2][3]triazolo[1,5-a]pyrimidine derivatives in different human cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Derivative 19Bel-7402 (Hepatocellular Carcinoma)12.3[1]
Derivative 19HT-1080 (Fibrosarcoma)6.1[1]
Derivative 6iMGC-803 (Gastric Cancer)0.96[2]
Derivative 7cA549 (Lung Carcinoma)3.55[2]
Series 1c & 2dHCT-116 (Colorectal Carcinoma)Potent Activity[10]
Series 1c & 2dU-87 MG (Glioblastoma)Potent Activity[10]
Series 1c & 2dMCF-7 (Breast Adenocarcinoma)Potent Activity[10]
Derivative H12MGC-803 (Gastric Cancer)9.47[5]
Derivative H12HCT-116 (Colorectal Carcinoma)9.58[5]
Derivative H12MCF-7 (Breast Adenocarcinoma)13.1[5]
Derivative 1HCC1937 (Breast Carcinoma)~7.0[7]
Derivative 1HeLa (Cervical Cancer)~11.0[7]

Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation

A systematic in vitro evaluation is paramount to understanding the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. The following protocols provide a robust framework for assessing cell viability, induction of apoptosis, and target modulation.

Experimental Workflow

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Maintenance start->culture treat Compound Treatment (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (MTT/MTS) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis (Protein Expression) treat->western ic50 IC50 Determination viability->ic50 end End: Data Analysis & Interpretation ic50->end apoptosis->end western->end

Caption: General Experimental Workflow.

Cell Viability Assay (MTT/MTS Assay)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Triazolo[1,5-a]pyrimidine derivative stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine derivative in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: After incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization (for MTT assay): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following treatment with the triazolo[1,5-a]pyrimidine derivative for the desired time, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

  • Treated and untreated cancer cells

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, p-ERK, p-AKT, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.

Conclusion and Future Directions

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The derivatives of this core structure have demonstrated significant efficacy in a variety of cancer cell lines through diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis. The protocols outlined in this guide provide a robust starting point for researchers to explore the therapeutic potential of new analogs in this class. Future research should focus on elucidating the specific molecular targets of the most potent compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo models to pave the way for their clinical translation.

References

Application Notes & Protocols: A Guide to the Development of Triazolo[1,5-a]pyrimidin-7-ol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to the native purine ring system.[3] This bioisosteric relationship has made it a versatile template for designing molecules that can interact with biological targets typically addressed by purine-based structures, such as protein kinases.[3][4] Over the years, derivatives of this scaffold have demonstrated a wide array of pharmacological activities, with a significant number of studies highlighting their potential as potent anticancer agents.[5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling kinases like EGFR and CDKs, and induction of apoptosis.[4][5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for the chemical synthesis, biological evaluation, and mechanistic elucidation of novel triazolo[1,5-a]pyrimidin-7-ol based compounds as potential anticancer therapeutics.

Part 1: Chemical Synthesis and Characterization

The foundational step in developing novel anticancer agents is the efficient and flexible synthesis of the core scaffold and its derivatives. The most common and robust method for constructing the[1][2][8]triazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1,2,4-triazole precursor and a 1,3-dicarbonyl compound.[7] This approach allows for significant diversity by varying the substituents on both starting materials.

General Synthetic Workflow

The overall process involves the synthesis of the core heterocyclic system, followed by functionalization to generate a library of candidate compounds, and finally, rigorous characterization to confirm their structure and purity.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization S1 3-Amino-1,2,4-triazole (Precursor A) S4 One-Pot Multicomponent Cyclocondensation S1->S4 S2 1,3-Dicarbonyl Compound (Precursor B) S2->S4 S3 Aldehyde (Optional Component C) S3->S4 S5 Crude Triazolopyrimidine Product S4->S5 P1 Column Chromatography or Recrystallization S5->P1 P2 Pure Compound P1->P2 C1 Structural Confirmation (NMR, MS, IR) P2->C1 C2 Purity Analysis (HPLC, Elemental Analysis) P2->C2 FIN Screening C2->FIN Compound Ready for Biological Screening

Caption: General workflow for synthesis and characterization.

Protocol: One-Pot, Three-Component Synthesis of a[1][2][3]Triazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from methodologies that have proven effective for generating libraries of these compounds.[7] It describes a multicomponent reaction that offers high efficiency and atom economy.

Rationale: The choice of a one-pot, three-component reaction is based on its efficiency. Combining reactants in a single step reduces synthesis time, solvent waste, and purification efforts compared to traditional multi-step syntheses. The use of an acid catalyst facilitates the condensation and cyclization steps required to form the final heterocyclic ring.

Materials:

  • 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine (1 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.1 mmol)

  • Ethanol (15 mL)

  • Concentrated Hydrochloric Acid (HCl) (0.2 mL)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 50 mL round-bottom flask, add 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine (1 mmol), the 1,3-dicarbonyl compound (1.1 mmol), the aldehyde (1.1 mmol), and ethanol (15 mL).

  • Stir the mixture at room temperature to achieve a homogenous suspension.

  • Add concentrated HCl (0.2 mL) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.

  • Monitor the reaction progress using TLC (e.g., using a 5:1 ethyl acetate:hexane mobile phase). The disappearance of the starting materials indicates reaction completion.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate will often form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography to yield the pure compound.

Structural Characterization

It is imperative to confirm the identity and purity of all synthesized compounds before biological testing.

  • ¹H and ¹³C NMR: Confirms the chemical structure by showing the chemical shifts, integration, and coupling of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[2]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., N-H, C=O, C=N).[2]

  • Elemental Analysis: Verifies the percentage composition of C, H, and N in the final product, providing strong evidence of purity.[2]

Part 2: Biological Evaluation Protocols

Once a library of pure compounds is established, a systematic biological evaluation is required to identify promising anticancer candidates. The process begins with broad cytotoxicity screening and progresses to more detailed mechanistic assays for the most potent "hit" compounds.

In Vitro Biological Evaluation Workflow

G cluster_moa Mechanism of Action Studies (for 'Hits') A1 Synthesized Compound Library A2 Primary Screening: MTT/MTS Cytotoxicity Assay A1->A2 A3 Determine IC50 Values (Cancer vs. Normal Cell Lines) A2->A3 A4 Identify 'Hit' Compounds (Potent & Selective) A3->A4 B1 Cell Cycle Analysis (Flow Cytometry) A4->B1 B2 Apoptosis Assay (Annexin V/PI Staining) A4->B2 B3 Target Validation (Western Blot, Kinase Assay) A4->B3 C1 Mechanistic Insight B1->C1 Cell Cycle Arrest? B2->C1 Apoptosis Induction? B3->C1 Target Engagement?

Caption: High-level workflow for in vitro biological evaluation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] It serves as the primary screen to measure the antiproliferative effects of the synthesized compounds.[2][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability. It is crucial to test against a panel of cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and at least one non-cancerous cell line (e.g., L929 or HEK-293) to assess preliminary selectivity and safety.[7][10][11]

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.1% (v/v) to avoid solvent toxicity.

  • Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and 0.1% DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1] This assay uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests the compound interferes with that stage of cell division.[7][12]

Procedure:

  • Treatment: Seed cells (e.g., HeLa or A549) in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Part 3: Mechanism of Action (MoA) and Structure-Activity Relationships (SAR)

Identifying the molecular target and understanding how chemical structure relates to biological activity are critical for optimizing lead compounds.

Common Mechanisms of Action

The triazolo[1,5-a]pyrimidine scaffold has been associated with several anticancer mechanisms:

  • Tubulin Inhibition: A unique mechanism has been reported where these compounds promote tubulin polymerization but do not compete with paclitaxel. Instead, they inhibit the binding of vinca alkaloids, representing a distinct class of microtubule-targeting agents.[8][5][7]

  • Kinase Inhibition: As purine bioisosteres, these compounds are frequently designed as ATP-competitive inhibitors of protein kinases crucial to cancer cell survival and proliferation, such as EGFR, AKT, and CDKs.[4][6][13]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

  • SKP2 Inhibition: More recently, this scaffold has been used to develop inhibitors of S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of tumor suppressors like p21 and p27 and subsequent cell cycle arrest.[12]

Illustrative Signaling Pathway: EGFR Inhibition

Many triazolopyrimidine derivatives function by inhibiting the EGFR signaling pathway, which is commonly hyperactivated in various cancers.

G cluster_pathway Intracellular Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUC Nucleus ERK->NUC AKT AKT PI3K->AKT AKT->NUC PRO Proliferation, Survival, Angiogenesis NUC->PRO TP Triazolopyrimidine Inhibitor TP->EGFR

Caption: Inhibition of the EGFR signaling pathway by a triazolopyrimidine agent.

Protocol: Western Blot for Target Pathway Modulation

Rationale: Western blotting is used to detect specific proteins in a sample and is essential for confirming whether a compound modulates its intended target pathway. For a hypothesized EGFR inhibitor, a successful compound should decrease the phosphorylation of EGFR and its downstream effectors, AKT and ERK, without necessarily changing the total protein levels.[6]

Procedure:

  • Protein Extraction: Treat cells with the test compound as in the cell cycle analysis protocol. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, and an anti-loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to demonstrate target inhibition.

Structure-Activity Relationship (SAR) Summary

Analysis of published data reveals key structural features that govern the anticancer activity of[1][2][8]triazolo[1,5-a]pyrimidines. These insights are crucial for guiding the design of more potent and selective analogues.

Position on ScaffoldFavorable Substituents & RationaleKey References
C2-Position Can be modified with various functional groups, such as those containing furan rings and substituted amines, to modulate potency and pharmacokinetic properties.[2]
C5-Position For tubulin inhibitors, a (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino group is often required for high potency.[8][5]
C6-Position A phenyl ring is common. The presence of two fluoro atoms on the phenyl ring, ortho to the core, is optimal for tubulin-targeting activity.[8][5]
C7-Position Often bears an anilino (substituted phenylamino) group. Di-substitution on this aniline ring can enhance antitumor activity.[2]

References

Introduction: TheTriazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

Introduction: The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a cornerstone of modern medicinal chemistry. As a heterocyclic system isoelectronic with naturally occurring purines, it serves as a versatile scaffold for developing novel therapeutics.[4][5][6] This structural mimicry allows TP derivatives to interact with a wide array of biological targets, often by competing with endogenous purine-containing ligands like ATP. The inherent versatility of the TP scaffold has led to the development of compounds with a broad spectrum of biological activities, including anticancer, antiviral, anticonvulsant, and antitubercular properties.[4][7][8]

The 7-position of the ring system, often substituted with a hydroxyl group (yielding a triazolo[1,5-a]pyrimidin-7-ol) or an amine, is a critical site for molecular interactions and further chemical modification.[5][9][10] However, the specific mechanism of action is not inherent to the core structure itself but is dictated by the unique combination of substituents at various positions on the bicyclic ring.

This guide provides an in-depth overview of the common mechanisms of action attributed to this class of compounds and presents a series of detailed protocols for researchers to elucidate the in vitro activity of novel TP derivatives. We will explore key experimental systems for characterizing kinase inhibition, tubulin dynamics, P-glycoprotein modulation, and the induction of cellular apoptosis—all common functional outcomes of this promising chemical series.

Part 1: Key Mechanistic Pathways and Investigative Protocols

The functional diversity of TP derivatives necessitates a multi-faceted approach to mechanistic investigation. Below are protocols for assays relevant to the most frequently observed mechanisms of action for this compound class.

Mechanism: Protein Kinase Inhibition

A predominant mechanism for many anticancer TP derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and differentiation.[6] Due to their structural resemblance to ATP, TP compounds can act as competitive inhibitors in the kinase ATP-binding pocket. Derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), among others.[1][2][11]

A derivative known as H12, for instance, has been shown to suppress the ERK signaling pathway by reducing the phosphorylation levels of key kinases such as c-Raf, MEK1/2, and ERK1/2.[1]

ERK_PathwayGFGrowth FactorRTKReceptor TyrosineKinase (e.g., EGFR)GF->RTKRASRASRTK->RASRAFc-RafRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKTFTranscriptionFactorsERK->TFProliferationCell Proliferation& SurvivalTF->ProliferationTP_CompoundTriazolo[1,5-a]pyrimidineDerivative (e.g., H12)TP_Compound->RAFTP_Compound->MEKTP_Compound->ERKPgp_WorkflowStartSeed P-gp(+) and Parental CellsPreincubationPre-incubate with TP Derivativeor Controls (1 hr, 37°C)Start->PreincubationLoadingAdd Rhodamine 123(30-60 min, 37°C)Preincubation->LoadingHarvestWash with Cold PBS& Harvest CellsLoading->HarvestFlowAnalyze by Flow Cytometry(Measure Mean Fluorescence)Harvest->FlowAnalysisCompare Fluorescence:Increased Signal = InhibitionFlow->Analysis

Application Notes and Protocols for Targeting Tubulin Polymerization with Triazolo[1,5-a]pyrimidin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Triazolo[1,5-a]pyrimidine Scaffold in Oncology

The triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. In recent years, derivatives of this scaffold have emerged as a promising class of anticancer agents, with many exhibiting potent tubulin polymerization inhibitory effects.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including mitosis, intracellular transport, and the maintenance of cell shape.[2] Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific class of these compounds—triazolo[1,5-a]pyrimidin-7-ol derivatives—as tubulin polymerization inhibitors. For the purpose of these application notes, we will refer to a hypothetical, yet representative, lead compound, "Compound X" , a potent inhibitor of tubulin polymerization that binds to the colchicine binding site.

Mechanism of Action: Disrupting Microtubule Dynamics

Compound X and its analogs exert their anticancer effects by directly interfering with the dynamic instability of microtubules.[4] They bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5][6] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[7][8][9] Molecular docking studies have further elucidated the binding of these derivatives within the colchicine-binding pocket of tubulin.[8][10]

The following diagram illustrates the proposed mechanism of action:

cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization G2/M Arrest G2/M Arrest Tubulin Dimers->G2/M Arrest Inhibition of Polymerization Microtubules->Tubulin Dimers Depolymerization Compound_X Compound X Compound_X->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis G2/M Arrest->Apoptosis cluster_workflow Characterization Workflow Compound_Synthesis Compound Synthesis and Purification In_Vitro_Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound_Synthesis->In_Vitro_Tubulin_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay Compound_Synthesis->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence Microscopy Cytotoxicity_Assay->Immunofluorescence Mechanism_Studies Further Mechanism of Action Studies Cell_Cycle_Analysis->Mechanism_Studies Immunofluorescence->Mechanism_Studies

References

Introduction: The Therapeutic Promise of Triazolo[1,5-a]pyrimidin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Researchers

The triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to the purine ring, which allows it to interact with a wide array of biological targets.[1] This versatility has led to the development of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3] The 7-oxo (or its tautomeric 7-hydroxy) substitution, in particular, has been a key feature in many potent bioactive molecules. These derivatives can function as kinase inhibitors, P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance, and modulators of GABA-A receptors, highlighting their potential in oncology, immunology, and neurology.[2][4][5][6]

Transitioning these promising compounds from in vitro assays to in vivo models is a critical and complex step in the drug discovery pipeline. An absence of biokinetics and systemic effects is a significant drawback of in vitro studies, making in vivo evaluation essential for validating therapeutic hypotheses.[7][8] This guide serves as a detailed resource for researchers, scientists, and drug development professionals, providing both the strategic rationale and step-by-step protocols for conducting foundational in vivo studies on novel triazolo[1,5-a]pyrimidin-7-ol derivatives.

Part 1: Foundational Principles of In Vivo Study Design

A successful in vivo study is built on a foundation of careful planning that considers the compound's proposed mechanism, the biological question being asked, and the ethical use of animal models.

Defining the Therapeutic Hypothesis and Selecting the Appropriate Model

The initial in vitro data dictates the therapeutic direction and, consequently, the choice of the in vivo model.

  • For Anticancer Activity: If a derivative shows potent cytotoxicity against cancer cell lines, the primary goal is to assess its ability to inhibit tumor growth in a living system. The most common and established model is the human tumor xenograft , where human cancer cells are implanted into immunocompromised mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of the human tissue.[7][9] For more clinically relevant data, Patient-Derived Xenograft (PDX) models, which involve transplanting fresh tumor tissue from a patient into a mouse, can better recapitulate the heterogeneity and drug sensitivity of human tumors.[10]

  • For Anti-inflammatory Activity: If a derivative inhibits inflammatory pathways (e.g., NF-κB, MAPKs) in vitro, the in vivo study should aim to measure its effect on an induced inflammatory response.[11] The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute inflammation and is particularly useful for screening compounds with mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

The Critical Role of Compound Formulation and Administration

The physical and chemical properties of the test derivative determine how it can be effectively and safely delivered to the animal.

  • Vehicle Selection: The vehicle is the inert medium used to dissolve or suspend the compound. An ideal vehicle should be non-toxic and have no biological effect on its own. Common choices include:

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS)

    • 5% Dextrose in water

    • Formulations containing solubilizing agents like DMSO, PEG400, or Tween 80 (Note: The concentration of organic solvents like DMSO must be kept low, typically <10%, to avoid toxicity).

  • Route of Administration (ROA): The choice of ROA depends on the desired pharmacokinetic profile and the clinical intended use.

    • Oral (p.o.): Preferred for drugs intended for oral administration in humans. It tests for oral bioavailability.

    • Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration. It is common for preclinical screening.

    • Intravenous (i.v.): Delivers the compound directly into circulation, achieving 100% bioavailability. It is often used for pharmacokinetic studies to establish a baseline.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering and use the lowest number of animals necessary to obtain statistically significant results.

Part 2: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating by including necessary control groups. The specific doses and schedules provided are illustrative and must be optimized for each new chemical entity based on in vitro potency and preliminary toxicity data.

Protocol 2.1: Anticancer Efficacy in a Human Tumor Xenograft Model

This protocol assesses the ability of a triazolo[1,5-a]pyrimidin-7-ol derivative to inhibit the growth of human tumors in immunocompromised mice.

Workflow: Xenograft Efficacy Study

G cluster_prep Preparation Phase cluster_study Study Execution Phase cluster_endpoint Endpoint & Analysis Phase CellCulture 1. Cancer Cell Culture & Expansion Inoculation 3. Subcutaneous Cell Inoculation CellCulture->Inoculation AnimalAcclimation 2. Animal Acclimation (1-2 weeks) AnimalAcclimation->Inoculation TumorGrowth 4. Monitor Tumor Growth Inoculation->TumorGrowth Randomization 5. Randomize Animals into Groups TumorGrowth->Randomization When tumors reach ~100-150 mm³ Treatment 6. Administer Treatment (Vehicle, Test Cmpd, Positive Ctrl) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor >1500 mm³ or 28 days) Monitoring->Endpoint Harvest 9. Harvest Tumors & Tissues Endpoint->Harvest Analysis 10. Data Analysis (TGI Calculation) Harvest->Analysis

Caption: Workflow for an in vivo anticancer xenograft study.

Step-by-Step Methodology:

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., MGC-803 gastric cancer, HCT-116 colon cancer) cultured under standard conditions.[14]

  • Cell Inoculation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

    • Inject 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Monitor tumor growth using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 mice per group).

| Table 1: Example Treatment Groups for Xenograft Study | | :--- | :--- | :--- | :--- | | Group | Treatment | Dose | Route & Schedule | | 1 | Vehicle Control | 10 mL/kg | p.o., daily | | 2 | Test Compound | 25 mg/kg | p.o., daily | | 3 | Test Compound | 50 mg/kg | p.o., daily | | 4 | Positive Control (e.g., Paclitaxel) | 10 mg/kg | i.p., twice weekly |

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control according to the defined schedule for 21-28 days.

    • Record body weights 2-3 times per week as a measure of general toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

  • Study Endpoint and Data Analysis:

    • The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

    • At termination, euthanize the animals and excise the tumors. Measure the final tumor weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Protocol 2.2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

This protocol evaluates the ability of a derivative to reduce acute inflammation in rats.

Workflow: Carrageenan-Induced Paw Edema Study

G Start 1. Animal Acclimation & Fasting Group 2. Randomize into Treatment Groups Start->Group Baseline 3. Measure Baseline Paw Volume (t=0) Group->Baseline Dosing 4. Administer Vehicle, Test Cmpd, or Positive Ctrl Baseline->Dosing Induction 5. Induce Edema with Carrageenan Injection Dosing->Induction 1 hour post-dose Measure1 6. Measure Paw Volume (t=1h, 2h, 3h, 4h) Induction->Measure1 Analysis 7. Calculate % Inhibition of Edema Measure1->Analysis

Caption: Workflow for an in vivo anti-inflammatory paw edema study.

Step-by-Step Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats, weighing 150-200g.[12]

  • Grouping and Dosing:

    • Randomly assign animals to treatment groups (n=6-8 per group).

    • Administer the test compound or controls 60 minutes before the carrageenan injection.[13]

| Table 2: Example Treatment Groups for Paw Edema Study | | :--- | :--- | :--- | :--- | | Group | Treatment | Dose | Route | | 1 | Vehicle Control | 5 mL/kg | p.o. | | 2 | Test Compound | 50 mg/kg | p.o. | | 3 | Test Compound | 100 mg/kg | p.o. | | 4 | Positive Control (Indomethacin) | 10 mg/kg | p.o. |

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the baseline reading).

    • Administer the vehicle, test compound, or positive control via the chosen route.

    • One hour after dosing, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement and Data Analysis:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema at each time point using the formula: Inhibition (%) = [1 - (Et / Ec)] x 100 , where Et is the mean edema volume in the treated group and Ec is the mean edema volume in the control group.

Part 3: Pharmacokinetic and Preliminary Toxicology Screening

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for interpreting efficacy data and planning future studies.

Protocol 3.1: Rapid Pharmacokinetic (PK) Screen

This protocol provides a snapshot of a compound's behavior in the body after a single dose.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point or using sparse sampling).

  • Dosing: Administer a single dose of the test compound, typically via both i.v. (e.g., 2 mg/kg) and p.o. (e.g., 10 mg/kg) routes in separate groups of animals to determine oral bioavailability.

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis and Data Interpretation:

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Use pharmacokinetic software to calculate key parameters. A study on a similar compound, for instance, determined favorable characteristics like good oral bioavailability (F = 41%) and excellent brain penetration (Brain/Plasma ratio = 1.9).[15]

| Table 3: Key Pharmacokinetic Parameters | | :--- | :--- | :--- | | Parameter | Description | Significance | | Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption | | Tmax | Time at which Cmax is reached | Indicates the speed of absorption | | AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure | | t1/2 | Half-life | Time taken for plasma concentration to reduce by half | | F (%) | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation |

Protocol 3.2: Acute Toxicity and Dose Range Finding

This study is performed to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity.

Step-by-Step Methodology:

  • Animal Model: Mice or rats (n=3-5 per group).

  • Procedure:

    • Administer single, escalating doses of the compound to different groups of animals (e.g., 50, 100, 250, 500, 1000 mg/kg).

    • Observe the animals continuously for the first 4 hours and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any instances of morbidity or mortality.

    • Record body weights on Day 1, 7, and 14.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity (e.g., >20% body weight loss). This information is critical for designing subsequent multi-dose efficacy studies. Some studies have demonstrated that certain triazolo[1,5-a]pyrimidine derivatives exhibit good safety profiles in vivo.[16]

Conclusion

The in vivo evaluation of triazolo[1,5-a]pyrimidin-7-ol derivatives is a pivotal step in translating promising in vitro activity into tangible therapeutic potential. The success of these studies hinges on a rational, hypothesis-driven approach to model selection, meticulous protocol execution, and a clear understanding of the compound's pharmacokinetic and toxicological properties. By employing robust, well-controlled models such as the xenograft for cancer and the carrageenan-induced edema model for inflammation, researchers can generate the critical data needed to validate their targets, optimize lead compounds, and guide the progression of novel derivatives toward clinical development.

References

computational docking studies oftriazolo[1,5-a]pyrimidin-7-ol with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Computational Docking Studies of Triazolo[1,5-a]pyrimidin-7-ol with Target Proteins For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic system recognized for its broad spectrum of biological activities, making it a privileged structure in medicinal chemistry.[1] Its isoelectronic relationship with natural purines allows it to serve as a purine bio-isostere, leading to the development of potent inhibitors for various enzyme classes.[1] This application note provides a comprehensive, step-by-step protocol for conducting computational molecular docking studies of a representative compound, triazolo[1,5-a]pyrimidin-7-ol, against relevant protein targets. We will detail the entire workflow, from ligand and protein preparation to the execution of docking simulations using AutoDock Vina, and the subsequent analysis and validation of the results. The causality behind each procedural choice is explained to ensure both technical accuracy and the generation of meaningful, reproducible data.

Introduction: The Rationale for Docking Triazolo[1,5-a]pyrimidines

Molecular docking is a powerful computational method in structure-based drug design that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[2][3] This technique is instrumental in drug discovery for screening virtual libraries, elucidating mechanisms of action, and optimizing lead compounds.[4]

The triazolo[1,5-a]pyrimidine core is found in compounds targeting a diverse range of proteins, including:

  • Viral Proteases: Such as the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication.[5]

  • Efflux Pumps: Like P-glycoprotein (P-gp), which is implicated in multidrug resistance in cancer.[6][7]

  • Enzymes in Pathogens: For instance, the InhA enzyme of Mycobacterium tuberculosis.[8]

  • Protein-Protein Interactions: Targeting complexes like DCN1-UBC12, which are involved in cellular protein degradation pathways.[9]

This guide uses triazolo[1,5-a]pyrimidin-7-ol as the ligand and provides a generalized protocol that can be adapted for any of the aforementioned protein targets.

Essential Materials: Software and Databases

Effective docking studies rely on a suite of specialized software and access to public databases. The following tools are required for this protocol.

Tool/DatabasePurposeURL for Access
PubChem A public database of chemical molecules to obtain ligand structures.[10][11][12]--INVALID-LINK--[13]
RCSB Protein Data Bank (PDB) A public repository for the 3D structural data of biological macromolecules.[14][15][16]--INVALID-LINK--[15]
PyMOL A molecular visualization system for viewing and analyzing 3D structures.[17][18][19]--INVALID-LINK--[18]
AutoDock Tools (MGLTools) A suite of tools for preparing protein and ligand files for docking with AutoDock Vina.--INVALID-LINK--[20]
AutoDock Vina A widely used open-source program for molecular docking.[21]--INVALID-LINK--[20]
Open Babel A chemical toolbox for converting between different chemical file formats and for energy minimization.--INVALID-LINK--[21]

The Computational Docking Workflow

The entire process can be visualized as a sequential workflow, from data acquisition to final analysis. Each step is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen run_dock Run Docking (Vina) grid_gen->run_dock analyze_results Analyze Poses & Scores run_dock->analyze_results validate_protocol Protocol Validation (Re-docking) analyze_results->validate_protocol

Caption: High-level workflow for molecular docking.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for docking triazolo[1,5-a]pyrimidin-7-ol into a target protein's active site.

Protocol Part A: Ligand Preparation

The goal of this stage is to obtain an accurate, low-energy 3D conformation of the ligand and prepare it in the format required by the docking software.

  • Obtain 2D Ligand Structure:

    • Navigate to the PubChem database (--INVALID-LINK--).[13]

    • Search for "triazolo[1,5-a]pyrimidin-7-ol".

    • From the compound page, download the 2D structure in SDF format .

  • Generate 3D Conformation and Energy Minimize:

    • Causality: A 2D structure lacks the three-dimensional information necessary for docking. We must generate a plausible 3D structure and then perform energy minimization to relax the geometry into a low-energy, stable conformation.

    • Use Open Babel via the command line to perform this conversion.

    • Explanation of Command:

      • obabel input.sdf: Specifies the input file.

      • -O ligand_3d.pdb: Specifies the output file name and format (PDB).

      • --gen3d: Generates a 3D structure.

      • -p 7.4: Protonates the molecule at a physiological pH of 7.4.

      • --ff MMFF94: Performs energy minimization using the MMFF94 force field.

      • -m: Creates multiple output files if the input has multiple molecules (not essential here but good practice).

  • Prepare Ligand for AutoDock Vina (PDBQT format):

    • Causality: AutoDock Vina requires the PDBQT file format, which includes atomic charges (Q) and atom types (T) in addition to PDB coordinates.[22] It also defines the rotatable bonds that the algorithm will explore during the simulation.

    • Open AutoDock Tools (ADT) .

    • Go to Ligand -> Input -> Open and select ligand_3d.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically calculate Gasteiger charges and define rotatable bonds.

Protocol Part B: Protein Preparation

This stage involves obtaining and "cleaning" the 3D structure of the target protein to remove non-essential molecules and prepare it for docking.

  • Obtain Protein Structure:

    • Navigate to the RCSB PDB (--INVALID-LINK--).[15]

    • Search for your target protein. For this example, let's use the SARS-CoV-2 Main Protease (PDB ID: 6LU7) . This structure is co-crystallized with an inhibitor, which is ideal for defining the binding site.[23]

    • Click Download Files and select PDB Format.

  • Clean the Protein Structure:

    • Causality: PDB files often contain crystallographic water molecules, co-factors, and other ligands that are not part of the protein itself. These must be removed as they can interfere with the docking calculation by occupying space in the binding site.[24]

    • Open the downloaded PDB file (e.g., 6LU7.pdb) in PyMOL .

    • Use the command line within PyMOL to remove unwanted molecules:

    • Save the cleaned protein structure: File -> Export Molecule -> Select receptor -> Save. Save as receptor.pdb.

  • Prepare Protein for AutoDock Vina (PDBQT format):

    • Open AutoDock Tools (ADT) .

    • Go to Grid -> Macromolecule -> Open and select receptor.pdb.

    • A dialog box will appear. Click OK to add polar hydrogens. Causality: Hydrogen atoms are often omitted from PDB files to save space, but they are crucial for calculating interactions like hydrogen bonds. ADT adds them in their correct protonation states.

    • Go to Edit -> Charges -> Add Kollman Charges. Causality: Assigning partial atomic charges to the protein atoms is necessary for the scoring function to calculate electrostatic interactions.

    • Go to Grid -> Macromolecule -> Choose. Select the receptor. It will prompt to save the prepared file. Save it as receptor.pdbqt.

Protocol Part C: The Docking Simulation

Here, we define the search space for the docking algorithm and execute the simulation.

  • Define the Grid Box (Search Space):

    • Causality: The grid box defines the three-dimensional space where Vina will attempt to place the ligand.[22] To ensure the search is focused on the biologically relevant active site, the box should be centered on this site and large enough to accommodate the ligand in various orientations.[25]

    • In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box....

    • A box will appear around the protein. You can manually adjust the center coordinates ( center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the known active site.

    • Pro-Tip: A reliable way to center the grid is to use the coordinates of the original co-crystallized ligand from the 6LU7.pdb file. You can find these by opening the original PDB file in a text editor or by selecting the ligand in PyMOL and getting its geometric center. For 6LU7, the active site is centered near:

      • center_x = -10.7

      • center_y = 12.5

      • center_z = 68.8

    • Set the dimensions to fully enclose the site (e.g., size_x = 25, size_y = 25, size_z = 25 Angstroms).

    • Record these six values. You do not need to save a grid file from ADT for Vina.

  • Create the Configuration File:

    • Create a new text file named conf.txt in the same directory as your receptor.pdbqt and ligand.pdbqt files.

    • Add the following content, replacing the coordinates with the ones you determined:

  • Run the AutoDock Vina Simulation:

    • Open a terminal or command prompt and navigate to your working directory.

    • Execute the Vina program with the following command:

    • The simulation will run and generate two output files: all_poses.pdbqt and results.log.

Results: Analysis and Interpretation

The output from Vina provides quantitative scores and qualitative structural data that must be carefully analyzed.

Interpreting the Log File and Binding Affinity

The results.log file contains a table of the top binding poses found by Vina.

  • Binding Affinity (kcal/mol): This score is an estimation of the binding free energy. A more negative value indicates a theoretically stronger and more favorable binding interaction.[26][27] It is used to rank different poses of the same ligand or to compare different ligands against the same protein.[28]

  • RMSD (Root Mean Square Deviation): The log file shows two RMSD values: rmsd l.b. (lower bound) and rmsd u.b. (upper bound). These values measure the atomic distance between the current pose and the best pose (pose 1). A low RMSD value between different poses suggests they are conformationally similar and located in the same binding pocket.

Example Docking Results Table:

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Validated RMSD (Å)Key Interacting Residues
SARS-CoV-2 Mpro (6LU7)triazolo[1,5-a]pyrimidin-7-ol-6.81.35HIS41, CYS145, GLU166
P-glycoprotein (4Q9H)triazolo[1,5-a]pyrimidin-7-ol-7.21.62TYR307, PHE336, GLN725

(Note: The values above are illustrative examples for this protocol.)

Visualizing and Analyzing Binding Poses
  • Procedure:

    • Open PyMOL .

    • Load the prepared protein: File -> Open -> receptor.pdbqt.

    • Load the docking results: File -> Open -> all_poses.pdbqt. The ligand poses will appear as separate objects.

    • Display the protein as a surface or cartoon and the ligand as sticks to clearly see the binding pocket.

    • Use the Action button (A) for the ligand object, go to preset, and select ligand sites -> cartoon. PyMOL will automatically identify and display interacting residues and hydrogen bonds.

    • Analyze the interactions. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Key for binding within nonpolar pockets.

      • Pi-Stacking: Interactions between aromatic rings.

G Start Docking Complete CheckScore Binding Affinity < -6.0 kcal/mol? Start->CheckScore Visualize Visualize Top Pose in PyMOL CheckScore->Visualize Yes Failure Result is Unreliable / Revise Protocol CheckScore->Failure No CheckInteractions Key H-Bonds & Hydrophobic Interactions Present? Visualize->CheckInteractions Validate Perform Re-docking Validation CheckInteractions->Validate Yes CheckInteractions->Failure No CheckRMSD RMSD < 2.0 Å? Validate->CheckRMSD Success Result is Credible CheckRMSD->Success Yes CheckRMSD->Failure No

Caption: Decision workflow for interpreting docking results.

Trustworthiness: Protocol Validation

A critical step to ensure the trustworthiness of a docking protocol is validation.[25] This is a self-validating mechanism to confirm that the chosen parameters can accurately reproduce a known binding mode.

  • Re-docking Procedure:

    • If the protein structure was determined with a co-crystallized ligand (like the inhibitor in 6LU7), that ligand serves as the "ground truth."

    • Extract this native ligand from the original PDB file and prepare it for docking using the same procedure as the test ligand (Protocol Part A).

    • Dock this native ligand back into its own protein's binding site using the exact same grid box and Vina configuration.

    • Analysis: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two.

    • Success Criterion: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that the docking protocol is reliable.[29]

Conclusion

This application note has provided a detailed, end-to-end protocol for performing molecular docking of triazolo[1,5-a]pyrimidin-7-ol with target proteins. By following these steps—from meticulous preparation of both ligand and receptor to rigorous analysis and validation of the results—researchers can generate credible and insightful data. This computational approach serves as a cost-effective and rapid method to prioritize compounds for further experimental testing, accelerating the drug discovery pipeline for this promising class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis ofTriazolo[1,5-a]pyrimidines

Technical Support Center: Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines

Welcome to the technical support center for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on identifying and mitigating the formation of unwanted side products. Our approach is grounded in mechanistic principles and practical, field-tested solutions to ensure the integrity of your synthetic outcomes.

Introduction to[1][2][3]Triazolo[1,5-a]pyrimidine Synthesis

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry due to its diverse biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5] A common and versatile method for its synthesis involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[6][7] While seemingly straightforward, this reaction can be prone to the formation of side products, primarily regioisomers, which can complicate purification and compromise the yield and purity of the desired product.

This guide will focus on the most prevalent side products, their mechanisms of formation, and strategies for their identification and control.

Troubleshooting Guide: Side Product Identification and Mitigation

Issue 1: Presence of an Unexpected Isomer in the Final Product

Q1: My reaction is producing a mixture of isomers. What is the likely identity of the isomeric side product and how can I confirm it?

A1: The most common isomeric impurity in the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines is the corresponding[1][2][3]triazolo[4,3-a]pyrimidine. This regioisomer can arise under certain reaction conditions and can be difficult to separate from the desired product due to similar physical properties.

Causality: The formation of the[1][2][3]triazolo[4,3-a]pyrimidine isomer is often a kinetically favored product, which can then rearrange to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine via a process known as the Dimroth rearrangement.[1][6] This rearrangement is often facilitated by acidic or basic conditions.

Identification Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrimidine ring protons can be indicative. However, these can be subtle and dependent on the substitution pattern.

    • ¹³C NMR: The chemical shifts of the bridgehead carbons can differ between the two isomers.

    • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful and often definitive technique for distinguishing between the [1,5-a] and [4,3-a] isomers.[2] The correlation patterns between protons and nitrogen atoms in the fused ring system are distinct for each regioisomer.[2]

  • Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns in techniques like MS/MS might show subtle differences that can aid in identification when compared to a known standard.

  • X-ray Crystallography: If a crystalline sample of the impurity can be isolated, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q2: How can I minimize the formation of the[1][2][3]triazolo[4,3-a]pyrimidine isomer or promote its conversion to the desired[1][2][3]triazolo[1,5-a]pyrimidine?

A2: Controlling the formation of the isomeric side product involves manipulating the reaction conditions to favor the thermodynamically more stable [1,5-a] isomer.

Mitigation Strategies:

Reaction ParameterRecommendation to Favor [1,5-a] IsomerRationale
Solvent Use of a high-boiling point solvent (e.g., acetic acid, DMF, or refluxing ethanol)Higher temperatures can provide the activation energy needed for the Dimroth rearrangement to the more stable isomer.
Catalyst Acid catalysis (e.g., acetic acid, p-toluenesulfonic acid) is commonly employed.Acidic conditions can facilitate the ring-opening and ring-closing steps of the Dimroth rearrangement.
Reaction Time Prolonged reaction times at elevated temperatures.Allows for the complete conversion of the kinetically formed [4,3-a] isomer to the thermodynamically favored [1,5-a] product.
pH Control Maintain acidic conditions during the reaction and workup.Basic conditions can also promote the Dimroth rearrangement, but acidic conditions are more commonly reported for this specific transformation.

Experimental Workflow for Isomer Mitigation:

workflowstartReaction producesisomeric mixturemonitorMonitor reaction byTLC or LC-MSstart->monitorprolongProlong reaction timeat elevated temperaturemonitor->prolongIsomer presentacidifyAdd catalytic acid(e.g., p-TsOH)monitor->acidifyIsomer persistsworkupProceed toacidic workupmonitor->workupIsomer absentprolong->monitorrefluxReflux in acidic solvent(e.g., acetic acid)acidify->refluxreflux->monitoranalyzeAnalyze product purity(NMR, LC-MS)workup->analyzeendPure [1,5-a] isomeranalyze->end

Caption: Workflow for minimizing isomeric impurities.

Issue 2: Presence of Non-Isomeric Side Products

Q3: I am observing impurities that are not isomers of my target compound. What are the possible non-isomeric side products in the reaction of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound?

A3: Non-isomeric side products can arise from incomplete reactions, side reactions of the starting materials, or degradation of the product.

Potential Non-Isomeric Side Products:

  • Unreacted Starting Materials: 3-amino-1,2,4-triazole and the 1,3-dicarbonyl compound.

  • Mono-addition Product: The intermediate formed from the condensation of one molecule of 3-amino-1,2,4-triazole with the 1,3-dicarbonyl compound, which has not yet cyclized.

  • Self-Condensation Products of the 1,3-Dicarbonyl Compound: Particularly under basic conditions, 1,3-dicarbonyls can undergo self-condensation reactions.

  • Hydrolysis Products: If water is present, the 1,3-dicarbonyl compound or the final product could be susceptible to hydrolysis, especially at elevated temperatures and extreme pH.

Identification and Mitigation of Non-Isomeric Side Products:

Side ProductIdentification (Techniques)Mitigation Strategies
Unreacted Starting Materials TLC, LC-MS, ¹H NMREnsure appropriate stoichiometry, increase reaction temperature or time, use a catalyst.
Mono-addition Intermediate LC-MS, ¹H NMRIncrease reaction temperature, prolong reaction time, use a dehydrating agent (e.g., molecular sieves).
Dicarbonyl Self-Condensation TLC, LC-MS, ¹H NMRUse milder reaction conditions, control the addition rate of reagents, avoid strong bases.
Hydrolysis Products LC-MS, ¹H NMRUse anhydrous solvents and reagents, perform the reaction under an inert atmosphere.

Troubleshooting Logic for Non-Isomeric Impurities:

troubleshootingcluster_solutionsPotential SolutionsstartNon-isomeric impurity detectedcheck_smCheck for unreactedstarting materialsstart->check_smcheck_interLook for mono-additionintermediatestart->check_intercheck_selfInvestigate dicarbonylself-condensationstart->check_selfcheck_hydroConsider hydrolysisproductsstart->check_hydrosol_smOptimize stoichiometry,increase temp/timecheck_sm->sol_smsol_interIncrease temp/time,use dehydrating agentcheck_inter->sol_intersol_selfMilder conditions,controlled additioncheck_self->sol_selfsol_hydroUse anhydrous conditions,inert atmospherecheck_hydro->sol_hydro

Caption: Troubleshooting logic for non-isomeric impurities.

Frequently Asked Questions (FAQs)

Q4: Can microwave-assisted synthesis help in reducing side product formation?

A4: Yes, microwave-assisted synthesis can be a valuable tool. The rapid heating provided by microwave irradiation can significantly reduce reaction times. This can minimize the formation of degradation products that may occur during prolonged heating. Additionally, the high temperatures achieved can facilitate the Dimroth rearrangement, leading to a cleaner conversion to the desired[1][2][3]triazolo[1,5-a]pyrimidine isomer.

Q5: What are the best purification techniques to separate the desired product from its isomers?

A5: Separating regioisomers can be challenging.

  • Column Chromatography: This is the most common method. A systematic screening of different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is often necessary to achieve separation.

  • Recrystallization: If a suitable solvent can be found, fractional recrystallization can be effective in isolating the major, often less soluble, isomer.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can provide high purity material, although it is less scalable.

Q6: How do I choose the appropriate 1,3-dicarbonyl compound for my synthesis?

A6: The choice of the 1,3-dicarbonyl compound will determine the substitution pattern on the pyrimidine ring of the final product. Symmetrical diketones will yield a single product, while unsymmetrical diketones can potentially lead to a mixture of regioisomers depending on the relative reactivity of the two carbonyl groups. It is advisable to consult the literature for precedents with similar unsymmetrical diketones to predict the likely regioselectivity.

Technical Support Center: Scale-Up Synthesis of the Triazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of the triazolo[1,5-a]pyrimidine core. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this vital heterocyclic scaffold from the laboratory bench to larger-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific challenges you may encounter during your scale-up campaigns.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that can arise during the scale-up synthesis of triazolo[1,5-a]pyrimidines, providing potential causes and actionable solutions.

Issue 1: Decreased Yield and Slower Reaction Rates Upon Scale-Up

Q1: We have a robust, high-yielding synthesis of our target triazolo[1,5-a]pyrimidine at the lab scale (1-10 g), but upon scaling to 100 g, the yield has dropped significantly, and the reaction is taking much longer to complete. What could be the underlying causes?

A1: This is a common challenge in process scale-up and can often be attributed to mass and heat transfer limitations.

  • Causality: In a larger reactor, the surface-area-to-volume ratio decreases, leading to less efficient heat transfer. This can result in localized hot or cold spots, affecting reaction kinetics and potentially leading to side product formation. Inefficient mixing can also create non-homogenous reaction conditions, where localized concentrations of reactants are not optimal for the desired transformation.

  • Troubleshooting & Optimization:

    • Mixing Efficiency: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for good axial flow) and that the agitation speed is sufficient to ensure a well-mixed suspension. You may need to perform mixing studies to determine the optimal agitation parameters for your specific reaction volume and viscosity.

    • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition strategy using a syringe pump or a dosing funnel. This can help to manage any exotherms and maintain a more consistent reaction temperature.

    • Solvent Selection: A higher-boiling point solvent might be necessary to safely increase the reaction temperature and improve kinetics without over-pressurizing the reactor.

    • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or UPLC to closely monitor the reaction progress. This will provide real-time data to determine the true endpoint of the reaction and avoid unnecessary heating or extended reaction times that can lead to degradation.

Issue 2: Product Precipitation and Isolation Difficulties

Q2: Our triazolo[1,5-a]pyrimidine product crystallizes nicely on a small scale, but in the larger reactor, we are getting an oily precipitate or a very fine, difficult-to-filter solid. How can we improve the physical properties of our product for easier isolation?

A2: Changes in crystallization behavior are often due to differences in cooling rates, supersaturation levels, and mechanical stress on the crystals in a larger vessel.

  • Causality: Rapid, uncontrolled cooling in a large reactor can lead to "crashing out" of the product, resulting in small, poorly formed crystals or an amorphous solid. High shear from aggressive agitation can also lead to crystal breakage, producing fine particles that are difficult to filter.

  • Troubleshooting & Optimization:

    • Controlled Cooling: Implement a programmed cooling profile. A slower, linear cooling rate will allow for the formation of larger, more uniform crystals.

    • Seeding: Introduce a small amount of previously isolated, crystalline product (seed crystals) at the point of supersaturation to encourage controlled crystal growth.

    • Anti-Solvent Addition: If applicable, control the rate of anti-solvent addition to maintain a consistent level of supersaturation throughout the crystallization process.

    • Agitation Profile: Reduce the agitation speed during the crystallization and filtration stages to minimize crystal breakage.

    • Filtration and Washing: Ensure your filtration setup is appropriately sized for the batch. A filter press or a Nutsche filter-dryer can be more efficient for larger quantities. Optimize your wash solvent and volume to effectively remove impurities without dissolving a significant amount of your product.

Issue 3: Inconsistent Purity and Impurity Profile

Q3: The impurity profile of our scaled-up batches is inconsistent and shows new, unidentified impurities that were not present at the lab scale. How can we identify and control these impurities?

A3: The appearance of new impurities on scale-up often points to issues with temperature control, reaction time, or the quality of starting materials.

  • Causality: As mentioned, poor heat transfer can lead to localized overheating, promoting side reactions. Longer reaction times can also lead to the formation of degradation products. The quality and purity of bulk starting materials may also differ from the smaller quantities used in the lab.

  • Troubleshooting & Optimization:

    • Impurity Identification: Isolate and characterize the new impurities using techniques like LC-MS and NMR. Understanding their structure will provide clues as to how they are being formed.

    • Forced Degradation Studies: Intentionally stress your reaction mixture (e.g., higher temperature, longer time, presence of acid/base) to see if you can purposefully generate the observed impurities. This can help to confirm their origin.

    • Starting Material Qualification: Thoroughly test your bulk starting materials to ensure they meet the required purity specifications.

    • Process Parameter Optimization: Once the source of the impurity is understood, you can adjust the process parameters (e.g., lower the temperature, shorten the reaction time, use a different base) to minimize its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of the triazolo[1,5-a]pyrimidine core?

A1: The most prevalent and scalable methods generally involve the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a suitable equivalent.[1][2] This approach is often favored for its reliability and the commercial availability of a wide range of starting materials.[2] Multi-component reactions, while elegant, can sometimes present challenges in scale-up regarding stoichiometry control and purification.

Q2: What are the key safety considerations when scaling up the synthesis of triazolo[1,5-a]pyrimidines?

A2: Safety is paramount in any scale-up operation. Key considerations include:

  • Exothermicity: Many condensation reactions are exothermic. A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) of the reaction mixture, is crucial to understand the potential for a thermal runaway.

  • Reagent Handling: Be aware of the hazards associated with all reagents. For example, if using phosphorus oxychloride (POCl₃) for a chlorination step, ensure appropriate ventilation and personal protective equipment are used.[1]

  • Pressure Management: Be mindful of reactions that may generate gaseous byproducts, and ensure the reactor is equipped with adequate pressure relief systems.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals being used.[3]

Q3: How can we choose the right solvent for a scale-up synthesis?

A3: Solvent selection for scale-up should consider several factors beyond just solubility:

  • Boiling Point: The solvent should have a boiling point that allows for a safe operating temperature range.

  • Safety: Consider flammability, toxicity, and environmental impact.

  • Work-up: The solvent should allow for easy product isolation and removal of impurities. For example, a solvent that allows for direct crystallization of the product upon cooling is often ideal.

  • Cost and Availability: For large-scale production, the cost and availability of the solvent are significant factors.

Q4: What is the Dimroth rearrangement, and is it a concern during the synthesis of[2][3][4]triazolo[1,5-a]pyrimidines?

A4: The Dimroth rearrangement is an isomerization of a 1,2,4-triazolo[4,3-a]pyrimidine to the more thermodynamically stable[2][3][4]triazolo[1,5-a]pyrimidine isomer.[5] While this can be a useful synthetic tool, it can also be an unwanted side reaction if the [4,3-a] isomer is the desired product. The rearrangement is often promoted by heat or acidic/basic conditions. Careful control of reaction conditions and pH is necessary to avoid this rearrangement if it is not the intended pathway.

Experimental Protocols

Protocol 1: General Procedure for the Scale-Up Synthesis of a 5,7-Disubstituted-[2][3][4]triazolo[1,5-a]pyrimidine

This protocol is a general guideline and should be optimized for your specific substrate.

  • Reactor Setup: To a clean and dry 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge 3-amino-1,2,4-triazole (1.0 eq) and the desired 1,3-dicarbonyl compound (1.05 eq).

  • Solvent Addition: Add glacial acetic acid (5-10 volumes) to the reactor.

  • Reaction: Begin stirring and heat the reaction mixture to 100-120 °C.[1]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • Crystallization: Once the reaction is complete, allow the mixture to cool slowly to ambient temperature. The product will often crystallize directly from the reaction mixture.

  • Isolation: Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with a suitable solvent (e.g., water, ethanol) to remove residual acetic acid and any soluble impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Table 1: Example Reagent Quantities for a 100 g Scale Synthesis

ReagentMolecular Weight ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)
3-Amino-1,2,4-triazole84.081.01.19100-
Acetylacetone100.121.051.25125128
Glacial Acetic Acid60.05---1000

Visualizations

Scale_Up_Troubleshooting cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Slow Reaction Cause1 Poor Heat Transfer Problem->Cause1 Cause2 Inefficient Mixing Problem->Cause2 Solution2 Controlled Reagent Addition Cause1->Solution2 Solution3 Optimize Solvent Cause1->Solution3 Solution1 Improve Agitation Cause2->Solution1

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Synthesis_Pathway Start1 3-Amino-1,2,4-triazole Intermediate Condensation Start1->Intermediate Start2 1,3-Dicarbonyl Compound Start2->Intermediate Product [1,2,4]Triazolo[1,5-a]pyrimidine Intermediate->Product Cyclization

Caption: Common synthetic route to the triazolo[1,5-a]pyrimidine core.

References

troubleshooting regioisomer formation in triazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for triazolopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The formation of regioisomers, particularly the[1][2][3]triazolo[1,5-a]pyrimidine versus the[1][2][3]triazolo[4,3-a]pyrimidine, is a common challenge that can impact yield, purification, and the biological activity of the final compound.

This resource provides in-depth, evidence-based answers to frequently encountered problems, moving beyond simple procedural steps to explain the underlying chemical principles that govern regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I've run my reaction between 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound and my NMR spectrum looks complex. How do I confirm if I have a mixture of regioisomers?

A1: A complex proton or carbon NMR spectrum is a strong indicator of a product mixture. The two most common regioisomers, the[1][2][3]triazolo[1,5-a]pyrimidine (thermodynamically favored) and the[1][2][3]triazolo[4,3-a]pyrimidine (often kinetically favored), have distinct spectroscopic signatures.

While 1D NMR can provide clues, the most definitive method for unambiguous identification is a 2D NMR technique, specifically the ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiment. This technique allows you to observe long-range correlations between protons and nitrogen atoms, providing a clear map of the heterocyclic core.[4][5] The nitrogen chemical shifts of the two isomers are sufficiently different to allow for clear differentiation.[4]

For a quicker, albeit less definitive assessment, you can look for characteristic signals in the ¹H NMR spectrum. For instance, the chemical shifts of the pyrimidine ring protons will differ between the two isomers. However, these can be influenced by substituents, so comparison with literature data for structurally similar compounds is crucial.[6][7][8]

Troubleshooting Guide: Controlling Regioselectivity

Q2: My reaction is producing a mixture of the [1,5-a] and [4,3-a] isomers. What is the primary factor I should adjust to favor the desired[1][2][3]triazolo[1,5-a]pyrimidine isomer?

A2: The most critical factor influencing the final regioisomeric ratio is often the reaction pH . The initial cyclocondensation is subject to kinetic versus thermodynamic control, and the subsequent Dimroth rearrangement of the typically less stable [4,3-a] isomer to the more stable [1,5-a] isomer is often catalyzed by acid or base.[1][2][3]

  • Acidic Conditions: Mild acidic conditions (e.g., using acetic acid as a solvent or catalyst) generally favor the formation of the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine. The acid catalyzes the Dimroth rearrangement, pushing the equilibrium towards the desired isomer.[2]

  • Neutral or Basic Conditions: Reactions run under neutral or basic conditions may yield higher proportions of the kinetically favored[1][2][3]triazolo[4,3-a]pyrimidine. In the absence of an acid catalyst, the rearrangement to the more stable isomer may be slow or negligible at moderate temperatures.

Troubleshooting Workflow:

G start Problem: Mixture of Regioisomers check_pH Is the reaction run under acidic conditions (e.g., AcOH)? start->check_pH rearrangement Strategy 2: Isolate the mixture and subject it to Dimroth rearrangement conditions. start->rearrangement separation Strategy 3: Optimize chromatographic separation. start->separation add_acid Strategy 1: Introduce an acid catalyst (e.g., AcOH) and/or increase reaction temperature/time. check_pH->add_acid No run_neutral Consider if the kinetic [4,3-a] isomer is the desired product. check_pH->run_neutral Yes, but still a mixture end Goal: Single Regioisomer add_acid->end run_neutral->separation rearrangement->end

Caption: A workflow for troubleshooting regioisomer formation.

Recommendation: If your goal is the [1,5-a] isomer, your first step should be to ensure the reaction is conducted in an acidic medium like acetic acid and heated for a sufficient duration to allow for the Dimroth rearrangement to proceed to completion.

Q3: Can you explain the mechanisms? Why does pH have such a significant effect?

A3: Certainly. Understanding the underlying mechanisms is key to rational problem-solving. There are two main stages to consider: the initial cyclocondensation and the potential subsequent Dimroth rearrangement.

1. Initial Cyclocondensation:

3-Amino-1,2,4-triazole has two nucleophilic nitrogen atoms that can initiate the reaction with the 1,3-dicarbonyl compound: the endocyclic N2 and the exocyclic amino group.

  • Attack by the Exocyclic Amino Group: This leads to an intermediate that, upon cyclization and dehydration, forms the [1][2][3]triazolo[4,3-a]pyrimidine . This is often the kinetically favored pathway.

  • Attack by the Endocyclic N2: This pathway leads to the [1][2][3]triazolo[1,5-a]pyrimidine .

The regioselectivity of this initial step can be influenced by the electronic nature of the substituents on both reactants.

2. The Dimroth Rearrangement:

The Dimroth rearrangement is a well-documented isomerization of N-heterocycles.[2][9] In this context, it is the conversion of the [4,3-a] isomer to the more thermodynamically stable [1,5-a] isomer. This process is often irreversible and is catalyzed by both acid and base.

Acid-Catalyzed Dimroth Rearrangement Mechanism:

G cluster_0 Dimroth Rearrangement Mechanism (Acid-Catalyzed) A [4,3-a] Isomer B Protonated Intermediate A->B + H+ C Ring-Opened Intermediate B->C Ring Opening D Rotated Intermediate C->D Rotation E Recyclized Intermediate D->E Ring Closure F [1,5-a] Isomer E->F - H+

Caption: The acid-catalyzed Dimroth rearrangement pathway.

The mechanism involves protonation of a ring nitrogen, followed by nucleophilic attack (often by a solvent molecule like water), leading to the opening of the pyrimidine ring. The resulting open-chain intermediate can then re-cyclize via attack of a different nitrogen atom to form the more stable [1,5-a] ring system.[2] The rate of this rearrangement is dependent on factors like pH, temperature, and the electronic properties of the substituents.[2][10]

Q4: I have a mixture of regioisomers that is resistant to rearrangement. What are my options for separation?

A4: If the Dimroth rearrangement is not a viable option (e.g., due to compound instability under the required conditions or slow kinetics), chromatographic separation is the most common approach.

Column Chromatography:

Standard flash column chromatography on silica gel can often separate regioisomers. The key is to find a solvent system that provides a sufficient difference in retention factors (ΔRf).

ParameterRecommendationRationale
Solvent System Screen a range of solvent systems with varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).The two isomers have different dipole moments and hydrogen bonding capabilities, leading to differential interactions with the silica stationary phase.
Gradient Elution A shallow gradient can improve the resolution between closely eluting spots.A gradual increase in polarity helps to separate compounds with similar Rf values more effectively.
Column Dimensions Use a longer, narrower column for difficult separations.Increases the number of theoretical plates, enhancing separation efficiency.

High-Performance Liquid Chromatography (HPLC):

For analytical quantification or preparative separation of very similar isomers, HPLC is the method of choice.[11][12][13]

  • Reverse-Phase (RP-HPLC): A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA, is a good starting point.

  • Normal-Phase (NP-HPLC): This can also be effective, particularly for less polar compounds.

Experimental Protocol: Analytical HPLC for Regioisomer Ratio Determination

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 10% B to 90% B over 20 minutes) to screen for separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).

  • Injection Volume: 10 µL of a ~1 mg/mL solution in mobile phase.

  • Analysis: Integrate the peak areas to determine the relative ratio of the two isomers. The method should be validated for quantitative analysis.[14]

Protocols for Synthesis and Analysis

Protocol 1: Regioselective Synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine

This protocol is designed to favor the formation of the thermodynamically stable [1,5-a] isomer.

  • To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aminotriazole), add the 1,3-dicarbonyl compound (1.05 eq).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction by TLC or LC-MS.

  • The reaction is typically complete within 4-12 hours. The disappearance of the starting material and the formation of a single major product spot indicates completion.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Protocol 2: Definitive Isomer Identification using ¹H-¹⁵N HMBC NMR

  • Prepare a concentrated sample (~15-20 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire standard 1D ¹H and ¹³C NMR spectra.

  • Set up a standard ¹H-¹⁵N HMBC experiment on the NMR spectrometer. This is a standard pulse sequence available on most modern instruments.

  • Optimize the experiment by setting the long-range coupling constant (ⁿJNH) to approximately 5-10 Hz.

  • Process the 2D data and analyze the cross-peaks. Key correlations to look for are between the pyrimidine protons and the triazole and pyrimidine nitrogens. The distinct ¹⁵N chemical shifts will allow for unambiguous assignment of the regioisomeric structure by comparing the observed correlations to those expected for each isomer.[4][5]

References

Technical Support Center: Catalyst Selection for Efficient Triazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of catalyst selection and reaction optimization. Our goal is to provide you with the causal understanding needed to troubleshoot and refine your synthetic strategies effectively.

Section 1: Foundational Knowledge: The Dominant Synthetic Pathway

The most prevalent and versatile method for constructing the[1][2][3]triazolo[1,5-a]pyrimidine core is the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a suitable equivalent (e.g., α,β-unsaturated carbonyl compounds).[4] The efficiency and selectivity of this reaction are critically dependent on the reaction conditions, particularly the choice of catalyst.

G cluster_reactants Starting Materials cluster_process Process cluster_output Output Aminotriazole 3-Amino-1,2,4-triazole Reaction Cyclocondensation Reaction Aminotriazole->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Product [1][2][3]Triazolo[1,5-a]pyrimidine Reaction->Product Catalyst Catalyst Selection (Acidic, Basic, or None) Catalyst->Reaction Influences Rate & Selectivity

Core Experimental Protocol: Acid-Catalyzed Cyclocondensation

This protocol serves as a baseline for many syntheses of this scaffold.

  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-amino-1,2,4-triazole (1.0 eq.) and the 1,3-dicarbonyl compound (1.0-1.2 eq.) in a suitable solvent, such as glacial acetic acid or ethanol.

  • Catalyst Addition: If using a solvent other than acetic acid, add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) or base catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress using Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, the solvent may be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis, with a focus on catalyst-related causes and solutions.

Q1: My reaction yield is low or I'm getting no product. What's wrong?

A1: This is the most common issue, often tracing back to suboptimal catalysis or reaction conditions. Let's break down the potential causes.

Cause A: Ineffective Acid/Base Catalysis

The primary role of the catalyst in this condensation is to activate the carbonyl group of the 1,3-dicarbonyl compound towards nucleophilic attack by the aminotriazole. An inappropriate choice of catalyst can lead to a sluggish or stalled reaction.

  • The Problem of Insufficient Acidity: While glacial acetic acid often serves as both solvent and catalyst, its acidity may be insufficient for less reactive dicarbonyl substrates.[5] The equilibrium may not favor the formation of the required intermediates.

  • The Problem of Excessive Acidity: Conversely, using a very strong acid (e.g., concentrated H₂SO₄) can fully protonate the 3-amino-1,2,4-triazole. This deactivates the nucleophile by converting the amino group into an ammonium salt, thereby halting the reaction.

  • Solution Strategy: Optimization is key. If acetic acid fails, consider adding a catalytic amount of a stronger acid. If you suspect nucleophile deactivation, switching to a milder catalytic system or even a base-catalyzed approach may be beneficial.[6]

Catalyst TypeExamplesTypical Use CasePotential Pitfalls
Weak Acid Glacial Acetic AcidStandard reactions; serves as both solvent and catalyst.May be too weak for unreactive substrates.
Strong Acid H₂SO₄, p-TsOH (catalytic)With unreactive dicarbonyls in an inert solvent like ethanol or toluene.Can deactivate the aminotriazole nucleophile if used in excess.
Base Piperidine, K₂CO₃Useful for specific substrates sensitive to acid degradation.Can promote undesired side reactions like self-condensation of the dicarbonyl.
"Green" Acid Lemon Juice (Citric Acid)An environmentally benign option for simple multicomponent reactions.[7]May not be suitable for complex or sensitive substrates; reproducibility can be a concern.
None Thermal/MicrowaveHigh temperatures may be sufficient to drive the reaction forward without a catalyst.[8][9]Requires higher energy input; may lead to thermal decomposition of reactants or products.
Cause B: Catalyst-Induced Side Reactions

Your catalyst might be working, but it could also be promoting unintended reaction pathways, consuming your starting materials and lowering the yield of the desired product. The most common side reaction is the formation of the isomeric[1][2][3]triazolo[4,3-a]pyrimidine, which can rearrange to the desired [1,5-a] isomer via the Dimroth rearrangement, often under acidic conditions.[4]

  • The Problem: The initial cyclization can occur via two different nitrogen atoms of the aminotriazole. The kinetic product is often the [4,3-a] isomer, while the desired [1,5-a] isomer is the thermodynamic product. The catalyst choice and reaction conditions dictate the rate of formation of each isomer and the rate of the subsequent Dimroth rearrangement.

  • Solution Strategy: If you are isolating the undesired [4,3-a] isomer, you can often convert it to the desired product by heating it in an acidic medium to facilitate the Dimroth rearrangement.[4] To favor direct formation of the thermodynamic [1,5-a] product, prolonged reaction times at elevated temperatures are often effective.

G Reactants Aminotriazole + 1,3-Dicarbonyl Kinetic Kinetic Product [1][2][3]Triazolo[4,3-a]pyrimidine Reactants->Kinetic Fast, Reversible Thermo Thermodynamic Product [1][2][3]Triazolo[1,5-a]pyrimidine Reactants->Thermo Slow, Irreversible Rearrangement Dimroth Rearrangement Kinetic->Rearrangement Acid or Heat Rearrangement->Thermo

Q2: I need to perform a cross-coupling reaction on my triazolopyrimidine core. Which catalyst should I use?

A2: This is an excellent question that moves into advanced functionalization. The catalysts discussed above (simple acids/bases) are for forming the core heterocycle. For creating new carbon-carbon or carbon-heteroatom bonds on a pre-existing triazolopyrimidine ring, you must switch to transition metal catalysis.

  • Context: This is common when you have, for example, a halo-substituted triazolopyrimidine (e.g., 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine) and wish to couple it with a boronic acid (Suzuki reaction) or an amine (Buchwald-Hartwig reaction).[10]

  • Catalyst Selection:

    • Suzuki Coupling: Palladium catalysts are the standard. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This reaction requires a base (e.g., Na₂CO₃, Cs₂CO₃) to activate the boronic acid.[10]

    • Buchwald-Hartwig Amination: This also uses palladium catalysts, but often with more specialized phosphine ligands. A combination like tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a ligand like Xantphos is effective.[10]

  • Troubleshooting Metal Catalysis:

    • Low Yield: The most common issue is catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Oxygen can poison palladium catalysts.

    • No Reaction: Check the reactivity of your halide. Chloro-substituents are generally less reactive than bromo- or iodo-substituents and may require more active catalysts or higher temperatures. The chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is known to be strongly reactive.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: Is it possible to run this synthesis without any catalyst?

Yes, catalyst-free synthesis is possible and is an area of growing interest.[8] This is typically achieved by using heat (conventional or microwave) to overcome the activation energy barrier. A recent study described a catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, highlighting the potential for broader application.[9] The trade-off is that these conditions can require higher temperatures and may not be suitable for thermally sensitive substrates.

Q2: What are the main advantages of using microwave irradiation?

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[6] This is due to efficient and rapid heating of the reaction mixture. It can also improve yields and, in some cases, alter reaction selectivity compared to conventional heating. For triazolopyrimidine synthesis, it can facilitate catalyst-free conditions or enhance the efficiency of acid-catalyzed reactions.

Q3: How critical is solvent choice?

Solvent choice is crucial as it impacts reactant solubility, reaction temperature, and catalyst efficacy.

  • Protic Solvents (Ethanol, Acetic Acid): These are common. They can participate in hydrogen bonding and proton transfer, which can help stabilize intermediates. Acetic acid is unique as it also serves as the catalyst.[5]

  • Aprotic Solvents (Toluene, DMF): These are used when you need higher temperatures than achievable with ethanol or when reactants are sensitive to protic solvents. They are standard for many transition-metal-catalyzed reactions.[10]

Q4: Are there any environmentally friendly ("green") catalytic options?

Yes. As the field moves towards more sustainable practices, several green options have been explored. One study successfully used lemon juice, which contains citric acid, as an effective acidic catalyst for a multicomponent synthesis of triazolopyrimidine derivatives in an aqueous medium.[7] While novel, the general applicability and scalability of such methods require case-by-case evaluation.

References

Technical Support Center: Microwave-Assisted Synthesis of Triazolo[1,5-a]pyrimidin-7-ols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of triazolo[1,5-a]pyrimidin-7-ols. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this efficient synthetic methodology. Here, we address common challenges and frequently asked questions to help you optimize your reactions, troubleshoot issues, and ensure the integrity of your results.

Troubleshooting Guide

This section is formatted to address specific issues you may encounter during your experiments. Each problem is followed by a series of questions to diagnose the potential cause and provide actionable solutions.

Issue 1: Low or No Product Yield

Q1: My reaction shows low or no conversion of starting materials to the desired triazolo[1,5-a]pyrimidin-7-ol. What are the likely causes?

A1: Low or no product yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Reactivity of Starting Materials: The primary route to the triazolo[1,5-a]pyrimidine core is the cyclocondensation of a 3-amino-1,2,4-triazole with a β-ketoester.[1][2] The purity and reactivity of these precursors are paramount.

    • Actionable Solutions:

      • Verify Starting Material Purity: Ensure your 3-amino-1,2,4-triazole and β-ketoester are pure. Impurities can inhibit the reaction or lead to side products. Recrystallize or purify the starting materials if necessary.

      • Consider the β-Ketoester: The nature of the substituents on the β-ketoester can significantly impact its reactivity. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, facilitating the reaction.

  • Microwave Reaction Parameters: Microwave synthesis offers rapid heating, but the parameters must be optimized.[3]

    • Actionable Solutions:

      • Temperature: Is the reaction reaching the optimal temperature? For many heterocyclic syntheses, temperatures between 100-150°C are required.[4][5] If the temperature is too low, the activation energy for the cyclization may not be reached. Incrementally increase the temperature in your microwave reactor.

      • Reaction Time: While microwave reactions are fast, insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) at various time points (e.g., 5, 10, 20, and 30 minutes) to determine the optimal reaction time.

      • Power: Ensure the microwave power is appropriate for the solvent and reaction volume to achieve consistent and even heating.

  • Solvent Choice: The solvent plays a crucial role in microwave-assisted synthesis as it must efficiently absorb microwave energy.

    • Actionable Solutions:

      • Polar Protic Solvents: Solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often used. Acetic acid can also act as a catalyst for the condensation.[6][7]

      • Solvent-Free Conditions: In some cases, solvent-free reactions can be highly effective under microwave irradiation, especially if one of the reactants is a liquid.

Q2: I'm observing the formation of multiple products or significant side products. What could be happening?

A2: The formation of side products can complicate purification and reduce the yield of your target compound. Here are some potential causes and solutions:

  • Side Reactions of the β-Ketoester: β-ketoesters can undergo self-condensation or decomposition under harsh conditions.

    • Actionable Solutions:

      • Optimize Temperature and Time: Avoid excessive heating or prolonged reaction times, which can promote side reactions.

      • Control Stoichiometry: Use a precise 1:1 molar ratio of the 3-amino-1,2,4-triazole and β-ketoester.

  • Isomer Formation: While the formation of 7-hydroxy-[4][5][6]triazolo[1,5-a]pyrimidines is generally favored, there is a possibility of forming other isomers, though less common.

    • Actionable Solutions:

      • Characterization: Carefully analyze your product mixture using NMR and mass spectrometry to identify the structures of the side products. This will provide clues about the competing reaction pathways.

Issue 2: Product Purification and Characterization Challenges

Q1: I'm having difficulty purifying my triazolo[1,5-a]pyrimidin-7-ol. What are some effective purification strategies?

A1: The physical properties of your target compound can present purification challenges.

  • Low Solubility: Hydroxylated heterocyclic compounds can have low solubility in common organic solvents, making column chromatography difficult.

    • Actionable Solutions:

      • Recrystallization: If the product precipitates from the reaction mixture, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixtures) is often the best purification method.

      • Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

      • Chromatography with Polar Solvents: If column chromatography is necessary, you may need to use highly polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol mixtures. Adding a small amount of acetic acid to the eluent can sometimes improve the resolution of acidic compounds.

Q2: The NMR spectrum of my product is complex or doesn't match the expected structure. What could be the issue?

A2: The interpretation of NMR spectra for triazolo[1,5-a]pyrimidin-7-ols can be complicated by tautomerism.

  • Keto-Enol Tautomerism: The 7-hydroxy group can exist in equilibrium with its keto tautomer, 4H-[4][5][6]triazolo[1,5-a]pyrimidin-7-one.[8] This can result in the presence of two sets of signals in the NMR spectrum, or broadened peaks.

    • Actionable Solutions:

      • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve the signals of the individual tautomers, as the equilibrium may shift with temperature.

      • Solvent Effects: The position of the tautomeric equilibrium is often solvent-dependent. Acquiring spectra in different solvents (e.g., DMSO-d6, CDCl3, MeOD) can provide more information.

      • 2D NMR: Techniques like HMBC and HSQC can help to establish the connectivity of the atoms and confirm the structure of the major tautomer present.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the microwave-assisted synthesis of triazolo[1,5-a]pyrimidin-7-ols?

A1: The most common synthetic route is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a β-ketoester.[1][2] The reaction proceeds through an initial condensation of the exocyclic amino group of the triazole with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

Q2: Why is microwave irradiation beneficial for this synthesis?

A2: Microwave irradiation offers several advantages over conventional heating methods for this type of reaction:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times.[3]

  • Increased Yields: The high temperatures and rapid heating can lead to higher product yields and cleaner reactions.

  • Improved Purity: Shorter reaction times can minimize the formation of degradation products and other side products.

Q3: How do I choose the right solvent for my microwave reaction?

A3: The choice of solvent is critical for a successful microwave-assisted reaction. The solvent should have a high dielectric constant and/or a high dielectric loss to efficiently absorb microwave energy. Polar solvents such as ethanol, DMF, and acetic acid are good choices. Acetic acid can also serve as a catalyst for the cyclocondensation reaction.[6][7]

Q4: Are there any safety precautions I should take when running these reactions under microwave irradiation?

A4: Yes, always follow the safety guidelines for your specific microwave reactor. Ensure that the reaction vessel is properly sealed and that the temperature and pressure limits of the vessel are not exceeded. Be aware that rapid heating can lead to a rapid increase in pressure, especially with volatile solvents.

Experimental Protocols & Data

General Protocol for Microwave-Assisted Synthesis of Triazolo[1,5-a]pyrimidin-7-ols
  • In a microwave-safe reaction vessel, combine the 3-amino-1,2,4-triazole (1.0 mmol), the β-ketoester (1.0 mmol), and a suitable solvent (e.g., 3-5 mL of glacial acetic acid).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the crude product. This may involve cooling the reaction mixture to induce precipitation, followed by filtration, or removing the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques (NMR, mass spectrometry, IR spectroscopy).

Table 1: Example Reaction Conditions for Triazolopyrimidine Synthesis
Starting MaterialsSolventTemperature (°C)Time (min)Yield (%)Reference
3-amino-1,2,4-triazole and ethyl benzoylacetateAcetic AcidReflux12 h-[7]
Enaminonitriles and benzohydrazides-14018089[4][5]
3-amino-1,2,4-triazole and ethyl 3-oxo-3-(pyridin-2-yl)propanoateAcetic Acid11016 h-[9]

Visualizations

Diagram 1: General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 3-Amino-1,2,4-triazole C Microwave Irradiation (Heat, Pressure) A->C + B β-Ketoester B->C E Triazolo[1,5-a]pyrimidin-7-ol C->E Cyclocondensation D Solvent (e.g., Acetic Acid) D->C

Caption: General workflow for the synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low or No Product Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeTemp Increase Microwave Temperature CheckPurity->OptimizeTemp Pure Purify Purify Starting Materials CheckPurity->Purify Impure OptimizeTime Increase Reaction Time OptimizeTemp->OptimizeTime MonitorTLC Monitor by TLC OptimizeTime->MonitorTLC CheckSolvent Evaluate Solvent Choice SwitchSolvent Try a More Polar or Catalytic Solvent CheckSolvent->SwitchSolvent Inefficient Heating Purify->OptimizeTemp MonitorTLC->CheckSolvent Success Improved Yield MonitorTLC->Success Reaction Complete SwitchSolvent->OptimizeTemp

Caption: A step-by-step troubleshooting guide.

References

Validation & Comparative

A Comparative Analysis of Triazolo[1,5-a]pyrimidine-Based Kinase Inhibitors Versus Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of kinase inhibitors based on the triazolo[1,5-a]pyrimidine scaffold against other established kinase inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the discovery and evaluation of novel targeted cancer therapies. We will delve into the mechanism of action, comparative efficacy, and the experimental methodologies used to characterize these compounds.

Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility.[1] Its structural similarity to the purine ring system has made it a valuable starting point for the design of molecules that can interact with ATP-binding sites in various enzymes, most notably protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2]

Derivatives of the triazolo[1,5-a]pyrimidine core have been investigated as inhibitors of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Spleen Tyrosine Kinase (Syk).[3][4] This guide will focus on a comparative analysis of a representative triazolo[1,5-a]pyrimidine derivative against other well-established kinase inhibitors, using publicly available data to illustrate the key performance differences.

Mechanism of Action: Targeting Key Signaling Pathways

Kinase inhibitors function by blocking the catalytic activity of protein kinases, thereby interrupting the signaling cascades that drive cell growth, proliferation, and survival. The triazolo[1,5-a]pyrimidine scaffold and its isosteres, such as the imidazo[1,2-c]pyrimidine core found in BAY 61-3606, typically act as ATP-competitive inhibitors.[5]

Spleen Tyrosine Kinase (Syk) Inhibition: A Case Study

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells.[] It is a key mediator of immunoreceptor signaling and is implicated in inflammatory diseases and certain hematological malignancies.[]

One of the well-characterized kinase inhibitors with a related scaffold is BAY 61-3606 , an imidazo[1,2-c]pyrimidine derivative that is a potent and selective inhibitor of Syk.[5] It competitively binds to the ATP-binding pocket of Syk, preventing the phosphorylation of its downstream substrates.[5] This leads to the inhibition of signaling pathways that are crucial for the survival and proliferation of certain cancer cells.[5]

Below is a diagram illustrating the Syk signaling pathway and the point of inhibition by a Syk inhibitor like BAY 61-3606.

Syk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen binding Syk Syk Lyn->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival BAY_61_3606 BAY 61-3606 (Syk Inhibitor) BAY_61_3606->Syk Inhibition

Caption: Simplified Syk signaling pathway and the inhibitory action of BAY 61-3606.

Comparative Performance: Triazolopyrimidine Derivatives vs. Other Kinase Inhibitors

The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibitory constant, Ki), selectivity, and cellular activity. Below is a comparative table summarizing these parameters for BAY 61-3606 and other selected Syk inhibitors.

InhibitorCore ScaffoldTarget KinaseKi (nM)IC50 (nM)Key Cellular EffectsReferences
BAY 61-3606 Imidazo[1,2-c]pyrimidineSyk7.510Reduces ERK1/2 and Akt phosphorylation; induces apoptosis.[5][5]
Fostamatinib (R406) Pyrimidine-2,4-diamineSyk-41Inhibits B-cell receptor (BCR)-mediated signaling.[7][8][7][8]
Entospletinib (GS-9973) Pyrimidine-basedSyk-7.7Selective inhibition of Syk over other kinases.[][8][][8]
Piceatannol StilbeneSyk--Selective Syk inhibitor with ~10-fold selectivity versus Lyn.[8][8]

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the target kinase in the presence of an inhibitor.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Syk)

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and diluted test compound or DMSO (for control) to the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P in the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Dilution Prepare Compound Serial Dilutions Reaction_Mix Prepare Kinase Reaction Mix Compound_Dilution->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Add [γ-³²P]ATP Stop_Reaction Stop Reaction (Spot on Paper) Incubation->Stop_Reaction Washing Wash Paper Stop_Reaction->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 Counting->Analysis

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of a test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SH-SY5Y neuroblastoma cells)[5]

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (for control) for a specified duration (e.g., 48 hours).[5]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The triazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The comparative data presented here, using the well-studied Syk inhibitor BAY 61-3606 as a prime example, demonstrates the potential of this chemical class. While BAY 61-3606 itself has an imidazo[1,2-c]pyrimidine core, the broader family of triazolopyrimidines continues to yield promising candidates against a variety of kinase targets.[3]

Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, enhancing their selectivity to minimize off-target effects, and exploring their efficacy in combination with other anticancer agents. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous evaluation of these next-generation kinase inhibitors.

References

A Comparative Guide to the In Vivo Validation of Triazolo[1,5-a]pyrimidin-7-ol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated in vivo anticancer agent is both complex and critical. This guide provides an in-depth technical comparison of the in vivo validation of triazolo[1,5-a]pyrimidin-7-ol derivatives, a class of compounds showing significant potential in oncology. We will objectively compare their performance with established alternatives, supported by experimental data and detailed protocols, to empower you in your preclinical research endeavors.

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine isostere that has garnered considerable attention for its versatile pharmacological activities.[4] Derivatives of this core structure have been investigated for a range of therapeutic applications, with a notable focus on oncology.[5] This guide will dissect the critical in vivo validation phase for these compounds, offering a framework for rigorous preclinical assessment.

The Rationale for In Vivo Models: From Bench to Preclinical Reality

While in vitro assays provide essential preliminary data on a compound's activity against cancer cell lines, they cannot replicate the intricate biological environment of a living organism. In vivo models are indispensable for evaluating a drug candidate's true therapeutic potential, taking into account factors like pharmacokinetics (PK), pharmacodynamics (PD), and host toxicity.[5]

The choice of an appropriate in vivo model is paramount for obtaining meaningful and translatable data. The two most common types of models in preclinical oncology are:

  • Xenograft Models: These involve the implantation of human cancer cells or tissues into immunodeficient mice.[1] Xenografts are invaluable for assessing the direct antitumor activity of a compound on human-derived tumors.

  • Syngeneic Models: In this case, murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are crucial for studying the interplay between the investigational drug and the host immune system, a critical aspect of modern cancer therapy.

This guide will focus on xenograft models as they are frequently the first step in evaluating the efficacy of novel small molecule inhibitors like the triazolo[1,5-a]pyrimidine derivatives.

Comparative Efficacy of Triazolo[1,5-a]pyrimidine Derivatives and Standard-of-Care Agents

To establish the therapeutic potential of a novel agent, its efficacy must be benchmarked against current standard-of-care drugs. For the cancers often targeted by triazolo[1,5-a]pyrimidine derivatives, such as gastric and lung cancer, common comparators include 5-fluorouracil (5-FU) and paclitaxel.

Mechanism of Action: A Tale of Diverse Targets

The anticancer activity of the triazolo[1,5-a]pyrimidine scaffold is not monolithic; different derivatives can engage distinct molecular targets. This diversity in mechanism is a significant advantage of this chemical class.

  • Tubulin Inhibition: Several potent triazolo[1,5-a]pyrimidine derivatives have been identified as antitubulin agents.[2] Unlike taxanes (e.g., paclitaxel) which stabilize microtubules, some of these novel compounds inhibit tubulin polymerization by binding to the colchicine site.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • SKP2 Inhibition: More recently, a derivative of this class, designated E35 , was shown to be a potent inhibitor of S-phase kinase-associated protein 2 (Skp2).[1] Skp2 is a key component of an E3 ubiquitin ligase complex that targets tumor suppressor proteins like p21 and p27 for degradation.[1] By inhibiting Skp2, E35 leads to the accumulation of these tumor suppressors, resulting in cell cycle arrest and a significant antitumor effect.[1]

The following diagram illustrates the distinct signaling pathways targeted by these two classes of triazolo[1,5-a]pyrimidine derivatives.

Signaling_Pathways cluster_0 Tubulin Inhibition Pathway cluster_1 SKP2 Inhibition Pathway Triazolo[1,5-a]pyrimidine_Tubulin_Inhibitor Triazolo[1,5-a]pyrimidine Tubulin Inhibitor Tubulin β-Tubulin (Colchicine Site) Triazolo[1,5-a]pyrimidine_Tubulin_Inhibitor->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption G2M_Arrest_Tubulin G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest_Tubulin Apoptosis_Tubulin Apoptosis G2M_Arrest_Tubulin->Apoptosis_Tubulin Triazolo[1,5-a]pyrimidine_SKP2_Inhibitor Triazolo[1,5-a]pyrimidine SKP2 Inhibitor (E35) SKP2 SKP2-Cks1 Complex Triazolo[1,5-a]pyrimidine_SKP2_Inhibitor->SKP2 Inhibits p21_p27_Accumulation p21/p27 Accumulation Triazolo[1,5-a]pyrimidine_SKP2_Inhibitor->p21_p27_Accumulation Leads to p21_p27_Degradation p21/p27 Degradation SKP2->p21_p27_Degradation Promotes S_Phase_Arrest S-Phase Arrest p21_p27_Accumulation->S_Phase_Arrest Tumor_Suppression Tumor Growth Inhibition S_Phase_Arrest->Tumor_Suppression

Figure 1: Signaling pathways of triazolo[1,5-a]pyrimidine derivatives.
In Vivo Efficacy Data: A Comparative Analysis

The true measure of an anticancer agent's potential lies in its ability to inhibit tumor growth in a living organism. The following tables summarize hypothetical but representative in vivo data for triazolo[1,5-a]pyrimidine derivatives compared to standard-of-care agents in a gastric cancer xenograft model.

Table 1: In Vivo Efficacy in MGC-803 Gastric Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-Daily, p.o.1500 ± 250-
Compound E35 (SKP2 Inhibitor) 50Daily, p.o.450 ± 12070
5-Fluorouracil (5-FU)30QDx5/week, i.p.750 ± 18050

Table 2: In Vivo Toxicity Assessment

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Notable Toxicities
Vehicle Control-+5.5None observed
Compound E35 (SKP2 Inhibitor) 50+4.8No significant toxicity observed[1]
5-Fluorouracil (5-FU)30-8.2Weight loss, mild lethargy

As the data suggests, a compound like E35 can demonstrate superior tumor growth inhibition with a more favorable toxicity profile compared to a standard chemotherapeutic agent like 5-FU.[1][3]

Experimental Protocols for In Vivo Validation

Reproducibility and methodological rigor are the cornerstones of trustworthy preclinical data. The following section provides a detailed, step-by-step protocol for a xenograft study to validate the anticancer activity of a novel triazolo[1,5-a]pyrimidine derivative.

Workflow for In Vivo Efficacy Testing

The overall workflow for an in vivo efficacy study is a multi-step process that requires careful planning and execution.

In_Vivo_Workflow Cell_Culture 1. Cell Culture (MGC-803) Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 7. Endpoint Analysis (PK/PD, IHC) Data_Collection->Endpoint

Figure 2: Workflow for in vivo efficacy testing in a xenograft model.
Detailed Protocol: MGC-803 Gastric Cancer Xenograft Model

This protocol is designed for the evaluation of a novel triazolo[1,5-a]pyrimidine derivative in a subcutaneous xenograft model using the MGC-803 human gastric cancer cell line.

Materials:

  • MGC-803 human gastric cancer cell line

  • Female BALB/c nude mice (6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Investigational triazolo[1,5-a]pyrimidine derivative

  • Vehicle for drug formulation

  • Positive control drug (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Preparation:

    • Culture MGC-803 cells according to standard protocols.

    • Harvest cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and perform a cell count.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the animals for tumor development.

    • Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, investigational compound low dose, investigational compound high dose, positive control). A typical group size is 8-10 mice.

  • Drug Administration:

    • Prepare the formulation of the investigational compound and the positive control drug.

    • Administer the treatments according to the predetermined dosing schedule (e.g., daily oral gavage for the investigational compound, intraperitoneal injection for 5-FU).

  • Data Collection and Analysis:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Monitor for any signs of toxicity and record all observations.

  • Endpoint Analysis (Optional):

    • At the end of the study, tumors and other tissues can be collected for further analysis.

    • Pharmacodynamic (PD) analysis: Tissues can be analyzed by Western blotting or immunohistochemistry (IHC) to confirm the on-target activity of the drug (e.g., levels of p21/p27 for a SKP2 inhibitor).

    • Pharmacokinetic (PK) analysis: Blood samples can be collected at various time points to determine the drug's concentration in the plasma.

Conclusion and Future Directions

The triazolo[1,5-a]pyrimidine scaffold represents a promising platform for the development of novel anticancer agents with diverse mechanisms of action. This guide has provided a comprehensive framework for the in vivo validation of these compounds, emphasizing the importance of rigorous experimental design, appropriate model selection, and direct comparison with standard-of-care agents.

The data presented, while illustrative, highlights the potential for derivatives of this class to exhibit superior efficacy and improved safety profiles over existing chemotherapies. As research in this area continues, it will be crucial to conduct head-to-head in vivo comparisons in a wider range of cancer models, including those that are resistant to current therapies. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into the clinic.

By adhering to the principles and protocols outlined in this guide, researchers can generate the robust and reliable data necessary to advance the most promising triazolo[1,5-a]pyrimidine-based drug candidates toward clinical development and, ultimately, to improve outcomes for cancer patients.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazolo[1,5-a]pyrimidin-7-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of triazolo[1,5-a]pyrimidin-7-ol and its analogs, offering insights into the experimental methodologies, data interpretation, and the critical factors that govern the translation from benchtop to preclinical models.

The Triazolo[1,5-a]pyrimidine Scaffold: A Versatile Pharmacophore

The 1,2,4-triazolo[1,5-a]pyrimidine ring system is a bioisostere of purines, allowing it to interact with a variety of biological targets.[2] This structural feature has been exploited to develop inhibitors of kinases, tubulin polymerization, and other key players in cancer progression.[3][4] This guide will focus on derivatives of the triazolo[1,5-a]pyrimidin-7-ol core, examining how initial assessments of their biological activity in cell-based assays correlate with their performance in more complex in vivo models.

Part 1: In Vitro Efficacy Assessment: The Initial Litmus Test

The initial evaluation of a compound's potential as an anticancer agent typically begins with in vitro assays that measure its effects on cancer cell lines. These assays are crucial for high-throughput screening and for establishing a preliminary structure-activity relationship (SAR). A commonly employed and robust method is the MTT assay, which assesses cell viability.[5]

Representative In Vitro Data for Triazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the in vitro antiproliferative activity of representative triazolo[1,5-a]pyrimidine compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of Action
Compound A MGC-803 (Gastric Cancer)0.96Induces G0/G1 phase arrest and apoptosis[6]
Compound B HeLa (Cervical Cancer)0.75Tubulin Polymerization Inhibitor[3]
Compound B A549 (Lung Cancer)1.02Tubulin Polymerization Inhibitor[3]
Compound C HCT-116 (Colon Cancer)6.10Multi-target kinase inhibitor
Compound C MCF-7 (Breast Cancer)2.42Multi-target kinase inhibitor
Compound D MGC-803 (Gastric Cancer)-SKP2 Inhibitor
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[8]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Add Triazolopyrimidine Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 Values read->calculate end End: In Vitro Efficacy Determined calculate->end Hollow_Fiber_Assay_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment cluster_analysis Analysis start Start: Cancer Cell Culture encapsulate Encapsulate cells in hollow fibers start->encapsulate implant_sc Implant fibers subcutaneously encapsulate->implant_sc implant_ip Implant fibers intraperitoneally encapsulate->implant_ip administer Administer Compound to Mice implant_sc->administer implant_ip->administer treatment_period Treatment for a defined period administer->treatment_period retrieve Retrieve fibers treatment_period->retrieve assess_viability Assess cell viability retrieve->assess_viability calculate Calculate % Growth Inhibition assess_viability->calculate end End: In Vivo Efficacy Indicated calculate->end InVitro_InVivo_Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome cluster_factors Translational Factors (Pharmacokinetics) invitro_potency High In Vitro Potency (Low IC50) bioavailability Good Bioavailability invitro_potency->bioavailability influences metabolism Metabolic Stability invitro_potency->metabolism influences distribution Tumor Penetration invitro_potency->distribution influences invivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) bioavailability->invivo_efficacy determines metabolism->invivo_efficacy determines distribution->invivo_efficacy determines

References

A Senior Application Scientist's Guide to Selectivity Profiling of Triazolo[1,5-a]pyrimidin-7-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Triazolo[1,5-a]pyrimidine Scaffold

In the landscape of kinase inhibitor discovery, privileged scaffolds serve as foundational frameworks for developing potent and selective therapeutics. The[1][2][3]triazolo[1,5-a]pyrimidine core, due to its structural similarity to the purine ring of ATP, has emerged as a versatile and highly valuable scaffold.[4] Its ability to form key hydrogen bond interactions within the hinge region of kinase ATP-binding sites has led to the development of inhibitors for a range of critical cancer and inflammation targets, including Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinases (PI3Ks).[4][5]

This guide focuses on the 7-hydroxy ([1,5-a]pyrimidin-7-ol) tautomer of this scaffold. While this modification presents unique synthetic and physicochemical properties, it also poses a critical challenge that defines modern drug development: achieving target selectivity. A potent inhibitor is only as valuable as its selectivity profile. Off-target activity can lead to unforeseen toxicities or confound biological readouts, making a thorough understanding of an inhibitor's interactions across the entire human kinome paramount.[6]

Here, we provide a comprehensive guide for researchers on how to approach the selectivity profiling of novel triazolo[1,5-a]pyrimidin-7-ol based inhibitors. We will move beyond a simple listing of methods to explain the strategic rationale behind a multi-tiered profiling campaign. To illustrate these principles, we will follow the characterization of two hypothetical, yet representative, inhibitors targeting TGF-β-activated kinase 1 (TAK1), a key node in inflammatory signaling pathways.[1][3][7]

  • Compound A (TP-A): A potent first-generation inhibitor of TAK1.

  • Compound B (TP-B): A next-generation, rationally designed inhibitor with potentially improved selectivity.

The Strategic Imperative: Why a Multi-Faceted Approach to Profiling is Non-Negotiable

Relying on a single IC50 value against a primary target is insufficient. A robust selectivity profile is a self-validating system built on orthogonal assays that measure different aspects of inhibitor activity. Our workflow is designed to answer three fundamental questions:

  • Potency: How strongly does the compound inhibit the primary target's catalytic activity?

  • Selectivity: Which other kinases does the compound bind to or inhibit across the kinome?

  • Target Engagement: Does the compound bind to its intended target within the complex milieu of a living cell?

Answering these questions requires a progression from high-throughput, broad-based screening to more complex, physiologically relevant assays.

G cluster_0 Profiling Workflow A Primary Biochemical Assay (e.g., ADP-Glo™) B Broad Kinome Screen (e.g., KINOMEscan®) A->B Confirm Potency, Assess Broad Selectivity C Cellular Target Engagement (e.g., CETSA) B->C Validate On-Target & Key Off-Target Hits in Cells D In vivo Efficacy & PK/PD C->D Confirm Cellular Activity, Advance to In vivo Models G TNFR TNF Receptor TRAF2 TRAF2 TNFR->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates (for degradation) NFkB NF-κB IkB->NFkB Inhibits Gene Inflammatory Gene Expression NFkB->Gene Translocates to Nucleus p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates p38_JNK->Gene Activates AP-1, etc. Inhibitor TP-B (Selective Inhibitor) Inhibitor->TAK1_complex

References

A Comparative Guide to the Biological Activity of Triazolo[1,5-a]pyrimidine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[4][5] This has led to the development of numerous derivatives with diverse and potent biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[5][6][7] The therapeutic potential of these compounds is profoundly influenced by their isomeric structure. This guide provides an in-depth comparison of the biological activities of various triazolo[1,5-a]pyrimidine isomers, with a primary focus on the impact of positional isomerism of substituents on the[1][2][3]triazolo[1,5-a]pyrimidine core. While direct comparative studies on the core isomeric systems (e.g.,[1][2][3]triazolo[1,5-a]pyrimidine vs.[1][2][3]triazolo[4,3-a]pyrimidine) are limited, a wealth of data from structure-activity relationship (SAR) studies on substituted[1][2][3]triazolo[1,5-a]pyrimidines allows for a detailed analysis of how substituent placement dictates biological efficacy.

This guide will delve into the nuances of how substitutions at different positions of the triazolo[1,5-a]pyrimidine ring system modulate its anticancer and antimicrobial properties, supported by experimental data from peer-reviewed literature. We will also provide detailed experimental protocols for key biological assays to enable researchers to validate and expand upon these findings.

Anticancer Activity: A Tale of Positional Importance

The anticancer activity of[1][2][3]triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have revealed that modifications at the C2, C5, and C7 positions can dramatically alter the cytotoxic potency and selectivity of these compounds against various cancer cell lines.

Comparative Anticancer Potency of Substituted[1][2][3]triazolo[1,5-a]pyrimidine Isomers

The following table summarizes the in vitro anticancer activity (IC50 values) of representative[1][2][3]triazolo[1,5-a]pyrimidine derivatives, highlighting the influence of substituent positioning.

Compound IDSubstituent PatternCancer Cell LineIC50 (µM)Reference
H12 Indole moiety at C2, other substitutionsMGC-803 (Gastric)9.47[6]
HCT-116 (Colon)9.58[6]
MCF-7 (Breast)13.1[6]
Compound 19 Substituted aniline at C7, furan moiety at C2Bel-7402 (Liver)12.3[8]
HT-1080 (Fibrosarcoma)6.1[8]
Compound 26 3,4,5-trimethoxyphenyl at C5, other substitutionsHeLa (Cervical)0.75
A549 (Lung)1.02
Compound 6i Phenylsulfonamido moietyMGC-803 (Gastric)0.96

Analysis of Positional Effects:

  • C2 Position: Substitutions at the C2 position with bulky aromatic groups, such as an indole moiety, have been shown to confer potent anticancer activity. For instance, compound H12 demonstrated significant cytotoxicity against gastric, colon, and breast cancer cell lines.[6] This suggests that the C2 position can accommodate large substituents that may engage in crucial interactions with the target protein.

  • C5 Position: The C5 position is critical for potent anticancer activity. A (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at this position has been identified as a key requirement for high potency in a series of tubulin inhibitors.[3][9] The presence of a 3,4,5-trimethoxyphenyl group at C5 in compound 26 resulted in sub-micromolar IC50 values against HeLa and A549 cells, highlighting the importance of this position for potent cytotoxicity.

  • C7 Position: The C7 position is often modified with substituted anilino groups. The nature of the substituents on the aniline ring significantly influences the anticancer activity.[8] This indicates that the C7 position is likely involved in modulating the pharmacokinetic or pharmacodynamic properties of the molecule.

Mechanism of Action: From Signal Transduction to Microtubule Dynamics

The anticancer effects of triazolo[1,5-a]pyrimidine isomers are mediated through various mechanisms, including the inhibition of key signaling pathways and interference with microtubule polymerization.

  • ERK Signaling Pathway Inhibition: Compound H12 has been shown to suppress the ERK signaling pathway, a critical pathway for cell proliferation and survival.[6] This inhibition leads to downstream effects such as cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Several[1][2][3]triazolo[1,5-a]pyrimidine derivatives act as potent antitubulin agents.[3][9] They disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. Interestingly, some of these compounds have a unique mechanism of action, promoting tubulin polymerization but not competing with paclitaxel, instead inhibiting the binding of vinca alkaloids.[3][9]

Antimicrobial Activity: Targeting Bacterial Proliferation

[1][2][3]triazolo[1,5-a]pyrimidine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is, once again, closely tied to the isomeric substitution pattern.

Comparative Antimicrobial Potency of Substituted[1][2][3]triazolo[1,5-a]pyrimidine Isomers

The following table presents the minimum inhibitory concentration (MIC) values of selected[1][2][3]triazolo[1,5-a]pyrimidine derivatives against various bacterial strains.

Compound IDSubstituent PatternBacterial StrainMIC (µg/mL)Reference
Compound 9a Thioether and sulfonamide moietiesS. aureus0.25[10]
E. coli0.5[10]
Compound 9o Chalcone-derived substitutionS. aureus-[11]
E. coli-[11]
P. aeruginosa-[11]
Compound 4l Oxazolidinone moiety at C3 of a phenyl group attached to the triazole ring of a[1][2][3]triazolo[4,3-a]pyrimidineGram-positive pathogens2-4 fold more potent than Linezolid[12]

Analysis of Positional Effects:

The available data, while not as extensive as for anticancer activity, suggests that substitutions at various positions of the triazolo[1,5-a]pyrimidine core can lead to potent antibacterial agents. The introduction of thioether, sulfonamide, and chalcone-derived moieties has been shown to be a successful strategy.[10][11]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

A key mechanism of action for the antimicrobial activity of these compounds is the inhibition of bacterial DNA gyrase.[10] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have shown that these compounds can bind to the active site of DNA gyrase, mimicking the binding of known inhibitors like ciprofloxacin.[10]

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed protocols for the most commonly used assays are provided below.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This protocol is a standard colorimetric assay to assess cell viability and proliferation.[13][14][15][16]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][17][18]

Principle: The assay involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Visualizing the Concepts

To better illustrate the experimental workflows and the signaling pathway discussed, the following diagrams are provided.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add test compounds incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

ERK_Signaling_Pathway cluster_pathway Simplified ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes CompoundH12 Compound H12 (Triazolo[1,5-a]pyrimidine derivative) CompoundH12->ERK inhibits

Caption: Inhibition of the ERK signaling pathway by a triazolo[1,5-a]pyrimidine derivative.

Conclusion

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has demonstrated that the biological activity of its derivatives is intricately linked to the positional isomerism of their substituents. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective drug candidates. The experimental protocols and mechanistic insights provided herein are intended to empower researchers in their quest to unlock the full therapeutic potential of this remarkable class of compounds. Further investigations into the comparative activities of the core triazolopyrimidine isomers are warranted to provide a more complete picture of the isomeric landscape of this important heterocyclic system.

References

QSAR modeling oftriazolo[1,5-a]pyrimidin-7-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to QSAR Modeling of Triazolo[1,5-a]pyrimidin-7-amine Analogs

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with a wide array of biological targets.[1][2] This versatility has led to the development of triazolopyrimidine derivatives with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antiviral, and antihypertensive properties.[3][4] As the chemical space of these analogs expands, Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable tool for rationally designing more potent and selective therapeutic agents, thereby accelerating the drug discovery pipeline.[5]

This guide provides an in-depth comparison of various QSAR modeling strategies applied to triazolo[1,5-a]pyrimidin-7-amine analogs, grounded in published experimental data. We will dissect the methodologies, compare their predictive performance, and offer a robust, validated protocol for researchers entering this field.

Comparative Analysis of QSAR Modeling Methodologies

The effectiveness of a QSAR model is intrinsically linked to the chosen methodology, which can range from two-dimensional (2D) approaches that are computationally efficient to more complex three-dimensional (3D) methods that provide spatial insights into ligand-receptor interactions.

Approach 1: 2D-QSAR Coupled with Machine Learning

A recent study by Apeh et al. provides an excellent example of leveraging machine learning to model the anti-malarial activity of 125 1,2,4-triazolo[1,5-a]pyrimidine congeners against Plasmodium falciparum.[1] The primary advantage of this approach is its ability to analyze large, diverse datasets without the need for 3D structural alignment.

The researchers began by calculating 306 molecular descriptors and employed recursive feature elimination to select the most significant predictors of biological activity.[1] They then constructed and validated regression models using six distinct machine learning algorithms. The Support Vector Regressor (SVR) model emerged as the most robust and predictive, adeptly capturing the complex, non-linear relationships within the dataset.[1] However, for interpretability, the Multiple Linear Regression (MLR) model is particularly insightful, as it provides a direct equation linking specific molecular properties to activity.[1]

The MLR equation developed was: pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 [1]

This equation highlights the importance of descriptors related to lipophilicity (slogP) and surface area (vsurf-CW2, vsurf-W2), providing clear, actionable insights for chemists to modify future analogs. For instance, increasing the slogP value while optimizing the vsurf-W2 parameter could lead to enhanced potency.

Table 1: Performance Comparison of Machine Learning Models for Anti-Malarial Activity [1]

Machine Learning ModelR² (Coefficient of Determination)MSE (Mean Squared Error)MAE (Mean Absolute Error)RMSE (Root Mean Squared Error)
k-Nearest Neighbors (kNN)0.540.460.540.68
Support Vector Regressor (SVR)0.670.330.460.57
Random Forest Regressor (RFR)0.580.430.510.66

Data derived from a five-fold cross-validation study on 1,2,4-triazolo[1,5-a]pyrimidine congeners.[1]

Approach 2: 3D-QSAR (CoMFA and CoMSIA)

In contrast to 2D-QSAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a detailed three-dimensional understanding of structure-activity relationships. A study by Shah et al. on triazolopyrimidine derivatives as inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH) illustrates this approach.[5][6]

This methodology requires the 3D alignment of all molecules in the dataset, often guided by molecular docking into the target's active site.[6] The aligned structures are then placed in a 3D grid, and their steric and electrostatic fields (in CoMFA) are calculated at each point. CoMSIA expands on this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[5] The resulting models generate contour maps that visualize regions where specific properties are favorable or unfavorable for biological activity.

The strength of this approach lies in its visual and intuitive output, which can directly guide the modification of substituents on the triazolopyrimidine scaffold. The study reported excellent correlation and high predictive power for both its CoMFA (q² = 0.731, r² = 0.963) and CoMSIA (q² = 0.745, r² = 0.978) models, validating their robustness.[6] The choice of a genetic algorithm for the rational selection of training and test sets was a critical step in achieving this high predictive ability.[6]

Summary Comparison of QSAR Approaches

The choice of a QSAR methodology is a critical decision driven by the specific research question, the nature of the available data, and computational resources.

Table 2: High-Level Comparison of QSAR Modeling Strategies

Feature2D-QSAR / Machine Learning3D-QSAR (CoMFA/CoMSIA)
Primary Input 2D chemical structures3D aligned conformations
Key Advantage High-throughput, no alignment needed, good for large/diverse datasetsProvides intuitive 3D visualization of SAR, mechanistically informative
Key Limitation Less intuitive for spatial design, can be a "black box"Requires 3D alignment, computationally intensive, sensitive to conformation
Example Study Target P. falciparum (whole cell)[1]P. falciparum DHODH[6]
Reported Predictive Power R² = 0.67 (SVR Model)[1]q² = 0.745 (CoMSIA Model)[6]

A Validated Experimental Protocol for QSAR Modeling

The following protocol outlines a comprehensive and self-validating workflow for developing a robust QSAR model for triazolo[1,5-a]pyrimidin-7-amine analogs, integrating best practices from the cited literature.

Step-by-Step Methodology
  • Data Curation and Preparation:

    • Assemble a dataset of triazolo[1,5-a]pyrimidin-7-amine analogs with experimentally determined biological activity (e.g., IC₅₀, EC₅₀) against a specific target. Public databases like ChEMBL are excellent sources.[1]

    • Convert all activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution.

    • Draw and standardize all 2D chemical structures to correct for any inconsistencies.

  • Molecular Descriptor Calculation:

    • Using molecular modeling software, perform geometry optimization for each structure, typically using a semi-empirical or DFT method.

    • Calculate a wide range of molecular descriptors, including constitutional, topological, physicochemical (e.g., slogP), and quantum-chemical descriptors.[1]

  • Data Splitting (Training and Test Sets):

    • Rationally divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.

    • Causality Check: Avoid random splitting. Employ rational methods like those based on genetic algorithms or activity ranking to ensure that both the training and test sets span the full range of structural diversity and biological activity. This is crucial for building a generalizable model.[5][6]

  • Feature Selection:

    • The initial pool of descriptors will contain redundant and irrelevant information. Use a feature selection algorithm (e.g., recursive feature elimination, correlation analysis) to identify the subset of descriptors that are most relevant to the biological activity.[1] This step is vital to prevent model overfitting.

  • Model Generation and Internal Validation:

    • Using the training set and selected descriptors, build the regression model. Compare several algorithms, such as MLR, SVR, or Random Forest.[1]

    • Perform rigorous internal validation on the training set using methods like k-fold cross-validation (e.g., 5-fold) or leave-one-out (LOO) cross-validation. The cross-validated coefficient of determination (Q²) is a key metric of robustness.

  • External Validation and Performance Assessment:

    • Trustworthiness Check: The ultimate test of a model's predictive power is its performance on the unseen test set. Apply the generated model to predict the activity of the test set compounds.

    • Calculate the coefficient of determination (R²) between the predicted and experimental activities for the test set. A high R² value (e.g., > 0.6) indicates good predictive ability.[7]

    • Evaluate other performance metrics such as RMSE, MSE, and MAE to get a complete picture of the model's accuracy.[1]

Visualizing the QSAR Workflow

A well-defined workflow ensures reproducibility and clarity in the modeling process.

QSAR_Workflow Data 1. Data Curation (ChEMBL, Literature) Standardize 2. Structure Standardization & pIC50 Calculation Data->Standardize Descriptors 3. Descriptor Calculation (2D, 3D, Physicochemical) Standardize->Descriptors Split 4. Rational Data Splitting (Training & Test Sets) Descriptors->Split Feature 5. Feature Selection (Recursive Feature Elimination) Split->Feature Training Set ExternalVal 8. External Validation (Test Set, R²) Split->ExternalVal Test Set Train 6. Model Building (MLR, SVR, RFR) Feature->Train InternalVal 7. Internal Validation (k-fold Cross-Validation, Q²) Train->InternalVal InternalVal->ExternalVal Validated Model Interpret 9. Model Interpretation & Application ExternalVal->Interpret

Caption: A generalized workflow for developing a predictive QSAR model.

QSAR_Approaches QSAR QSAR Modeling Strategies QSAR_2D 2D-QSAR Input: 2D Structures Output: Equation/Model QSAR->QSAR_2D QSAR_3D 3D-QSAR Input: 3D Aligned Structures Output: Contour Maps QSAR->QSAR_3D ML Machine Learning Models (SVR, RFR, kNN) Ref: Apeh et al. QSAR_2D:f2->ML CoMFA CoMFA / CoMSIA Ref: Shah et al. QSAR_3D:f2->CoMFA

Caption: Logical relationship between different QSAR approaches.

Conclusion

QSAR modeling is a powerful, data-driven strategy for navigating the complex structure-activity landscape of triazolo[1,5-a]pyrimidin-7-amine analogs. By comparing different methodologies—from high-throughput machine learning approaches to mechanistically insightful 3D-QSAR studies—researchers can select the optimal strategy for their specific objectives. The performance of models from recent studies, with R² and Q² values frequently exceeding 0.65, demonstrates the reliability of these computational techniques.[1][6][7] Adherence to a rigorous, validated workflow is paramount to ensure that the resulting models are not merely descriptive but truly predictive, capable of guiding the synthesis of next-generation therapeutics with enhanced potency and specificity.

References

A Researcher's Guide to Cross-Reactivity Profiling of Triazolo[1,5-a]pyrimidin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The triazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural purines allows it to function as a versatile hinge-binding motif, making it a cornerstone for the development of potent inhibitors targeting a wide array of protein kinases.[1] This versatility has led to its exploration in numerous therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3]

However, the very feature that makes this scaffold so attractive—its ability to interact with the highly conserved ATP-binding pocket of kinases—is also its Achilles' heel.[4] This conservation across the human kinome means that inhibitors designed for a specific kinase often exhibit off-target activity against other, sometimes structurally related, kinases. This cross-reactivity can manifest as unforeseen toxicity or, in some cases, beneficial polypharmacology.[4][5][6] Beyond kinases, derivatives of this scaffold have also been reported to interact with non-kinase targets such as tubulin and P-glycoprotein (ABCB1), further broadening the potential for off-target effects.[7][8][9]

Therefore, a rigorous and multi-faceted assessment of cross-reactivity is not merely a regulatory checkbox but a critical step in understanding the true biological activity of any triazolo[1,5-a]pyrimidin-7-ol derivative. This guide provides an in-depth comparison of methodologies, offers practical protocols, and explains the scientific rationale behind building a robust selectivity profile for this important class of compounds.

The Logic of Selectivity Profiling: A Multi-Tiered Approach

A comprehensive cross-reactivity assessment should be viewed as a logical progression, moving from broad, high-throughput methods to more focused, hypothesis-driven experiments in physiologically relevant systems. The goal is to build a weight-of-evidence case for a compound's selectivity profile.

G cluster_0 Tier 1: Broad Screening & Prediction cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: In Vivo Confirmation in_silico In Silico Docking (Hypothesis Generation) biochem Large-Panel Biochemical Screen (e.g., >300 Kinases) in_silico->biochem Prioritize Panel target_engagement Target Engagement Assays (e.g., CETSA, NanoBRET) biochem->target_engagement Confirm Hits functional Functional Cellular Assays (Pathway Analysis, Phenotypic Screens) target_engagement->functional Assess Functional Impact pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) & Efficacy Models functional->pk_pd Validate in Organism tox Toxicology Studies pk_pd->tox Assess Safety G cluster_0 Signaling Pathway A (On-Target) cluster_1 Signaling Pathway B (Off-Target) cluster_2 Cellular Response A Kinase A (Primary Target) subA Substrate A A:f0->subA:f0 Inhibition by Derivative X Desired Therapeutic Effect subA->Desired B Kinase B (Off-Target) subB Substrate B B:f0->subB:f0 Unintended Inhibition SideEffect Side Effect/ Toxicity subB->SideEffect

References

A Head-to-Head Comparison of Novel Triazolopyrimidine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy, kinase inhibitors featuring the triazolopyrimidine scaffold have emerged as a promising class of therapeutics. Their unique structural features allow for potent and often selective inhibition of key kinases implicated in oncogenesis and tumor progression. This guide provides a detailed head-to-head comparison of four novel triazolopyrimidine and structurally related kinase inhibitors that are currently under active investigation: CX-4945 (Silmitasertib) , a CK2 inhibitor; SF-2535 , a dual PI3Kδ/BRD4 inhibitor; TP-0903 , an AXL inhibitor; and VS-4718 , a FAK inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical data to inform experimental design and therapeutic strategy.

Introduction: The Versatility of the Triazolopyrimidine Scaffold

The triazolopyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and effectively target the ATP-binding pocket of a wide range of kinases. This inherent versatility has led to the development of inhibitors with diverse selectivity profiles, each targeting a critical node in cancer signaling pathways. The inhibitors discussed herein exemplify this diversity, targeting distinct kinases involved in processes ranging from cell cycle control and apoptosis to cell migration and invasion.

Comparative Analysis of Kinase Inhibitor Performance

A direct, comprehensive head-to-head comparison of these four inhibitors under uniform experimental conditions is not extensively available in the public domain. However, by collating and carefully analyzing data from various preclinical studies, we can construct a comparative overview of their biochemical potency, cellular activity, and selectivity.

Biochemical Potency: Targeting the Kinase Engine

The intrinsic potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the reported biochemical activity of each inhibitor against its primary target(s).

InhibitorPrimary Target(s)Assay TypeIC50 / Ki (nM)Reference(s)
CX-4945 (Silmitasertib) CK2α, CK2α'Cell-free1[1]
Cell-free (Ki)0.38
SF-2535 PI3Kδ, BRD4Not SpecifiedNot Specified in Snippets
TP-0903 AXLBiochemical27[2][3][4]
VS-4718 FAKIn vitro kinase assay1.5[5][6][7]

Expert Interpretation: All four inhibitors demonstrate high potency against their respective primary targets in the low nanomolar range, indicating efficient enzyme inhibition at the biochemical level. It is important to note that the dual-targeting nature of SF-2535 against both a kinase (PI3Kδ) and a bromodomain (BRD4) represents a unique mechanistic approach to concurrently inhibit complementary oncogenic pathways.

Kinase Selectivity: On-Target Precision vs. Off-Target Effects

The selectivity of a kinase inhibitor is paramount to its safety and efficacy. A highly selective inhibitor minimizes off-target effects, while a multi-targeted inhibitor may offer broader therapeutic benefit or unforeseen toxicities.

CX-4945 (Silmitasertib): While highly potent against CK2, kinome scan data reveals that at a concentration of 0.5 µM, CX-4945 inhibits 7 out of 238 kinases by more than 90%[1]. It also shows activity against other kinases like FLT3, PIM1, and CDK1 in cell-free assays, though this is less pronounced in cell-based assays[1]. More recent studies have shown it also has significant affinity for DYRK1A and GSK3β[8].

SF-2535: This compound is characterized as a dual inhibitor specifically targeting the δ isoform of PI3K and the bromodomain-containing protein 4 (BRD4)[9][10]. This dual activity is a deliberate design feature to simultaneously block two key pathways in B-cell malignancies[9][10].

TP-0903: Initially developed as an AXL inhibitor, TP-0903 also targets other kinases including the TAM family (Tyro3, AXL, MerTK), Aurora A and B, JAK2, ALK, ABL1, and VEGFR2. This multi-targeted profile may contribute to its broad anti-cancer activity observed in preclinical models[2][3][4][11].

VS-4718: While a potent FAK inhibitor, kinome scan data indicates that VS-4718 also exhibits activity against PYK2, a closely related kinase. It may also inhibit other kinases such as PLK1, STK33, ULK1, TAOK1, RSK1, RSK3, and CLK1 at higher concentrations.

Comparative Kinase Selectivity Profile

InhibitorPrimary Target(s)Notable Off-Targets
CX-4945 CK2FLT3, PIM1, CDK1, DYRK1A, GSK3β[1][8]
SF-2535 PI3Kδ, BRD4Data not specified in snippets
TP-0903 AXLTAM family, Aurora A/B, JAK2, ALK, ABL1, VEGFR2[2][3][4][11]
VS-4718 FAKPYK2, PLK1, STK33, ULK1, TAOK1, RSK1, RSK3, CLK1
Cellular Activity: Impact on Cancer Cell Viability

The ultimate measure of an anti-cancer agent's preclinical efficacy is its ability to inhibit the proliferation and survival of cancer cells. The following table summarizes the reported IC50 values of the inhibitors in various cancer cell lines.

InhibitorCell LineCancer TypeIC50 / EC50 (µM)Reference(s)
CX-4945 Breast Cancer Cell LinesBreast Cancer1.71-20.01 (EC50)[1]
CLL Biopsy SamplesChronic Lymphocytic Leukemia< 1[12]
HNSCC Cell LinesHead and Neck Squamous Cell CarcinomaVaries by cell line[13]
SF-2535 LAX56, LAX7R, TXL3B-Cell Acute Lymphoblastic Leukemia2.4, 1.5, 3.2 (EC50) respectively[9]
TP-0903 PSN-1Pancreatic Cancer0.006[2][3][4]
Colorectal Cancer Cell LinesColorectal Cancer0.0045-0.123
BMF-A3Pancreatic Cancer0.11[11]
VS-4718 Pediatric Tumor Cell LinesVarious Pediatric Cancers0.25 - 3.53 (median 1.22)[6]
Pancreatic Cancer Cell LinesPancreatic Cancer1.23 - 3.99[14]
4T1Breast Carcinoma~0.1 (for pY397 inhibition)[5]

Expert Interpretation: The cellular activity of these inhibitors varies significantly across different cancer types and even between cell lines of the same origin. This highlights the importance of context-specific evaluation and the potential for biomarker-driven patient stratification. For instance, the potent activity of SF-2535 in B-ALL cell lines is consistent with its mechanism targeting PI3Kδ, a key survival kinase in B-cell malignancies[9]. Similarly, the broad activity of TP-0903 across pancreatic and colorectal cancer lines may be attributed to its multi-targeted kinase inhibition profile[2][3][4][11].

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these inhibitors is crucial for predicting their therapeutic effects and potential combination strategies.

CX-4945: Targeting the Pro-Survival Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates involved in cell growth, proliferation, and survival. By inhibiting CK2, CX-4945 disrupts multiple oncogenic signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, leading to cell cycle arrest and apoptosis[12].

CK2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K NF-kB NF-kB Growth Factor Receptor->NF-kB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription NF-kB->Gene Transcription CK2 CK2 CK2->Akt pS129 CK2->NF-kB CX4945 CX-4945 CX4945->CK2 Inhibits

Caption: CX-4945 inhibits CK2, leading to downstream suppression of the PI3K/Akt/mTOR and NF-κB pathways.

SF-2535: Dual Blockade of PI3Kδ and BRD4

SF-2535 uniquely combines the inhibition of PI3Kδ, a critical component of the B-cell receptor signaling pathway, with the inhibition of BRD4, an epigenetic reader that regulates the transcription of key oncogenes like c-Myc. This dual mechanism leads to a synergistic anti-tumor effect in B-cell malignancies by simultaneously suppressing survival signals and oncogene expression[9][10].

SF2535_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor PI3Kd PI3Kδ BCR->PI3Kd Akt Akt PI3Kd->Akt Survival Signals Survival Signals Akt->Survival Signals BRD4 BRD4 c-Myc Gene c-Myc Gene BRD4->c-Myc Gene Binds to promoter c-Myc mRNA c-Myc mRNA c-Myc Gene->c-Myc mRNA Oncogenic\nTranscription Oncogenic Transcription c-Myc mRNA->Oncogenic\nTranscription SF2535 SF-2535 SF2535->PI3Kd Inhibits SF2535->BRD4 Inhibits

Caption: SF-2535 dually inhibits PI3Kδ and BRD4, suppressing both survival signals and c-Myc transcription.

TP-0903: Targeting the AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase that plays a crucial role in tumor cell survival, invasion, metastasis, and the development of drug resistance. TP-0903, by inhibiting AXL, can reverse the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, and re-sensitize tumors to other therapies[2][3][4][11].

TP0903_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response AXL AXL Downstream Signaling\n(e.g., Akt, ERK) Downstream Signaling (e.g., Akt, ERK) AXL->Downstream Signaling\n(e.g., Akt, ERK) GAS6 GAS6 GAS6->AXL Activates Survival Survival Downstream Signaling\n(e.g., Akt, ERK)->Survival Invasion Invasion Downstream Signaling\n(e.g., Akt, ERK)->Invasion Metastasis Metastasis Downstream Signaling\n(e.g., Akt, ERK)->Metastasis Drug Resistance Drug Resistance Downstream Signaling\n(e.g., Akt, ERK)->Drug Resistance TP0903 TP-0903 TP0903->AXL Inhibits

Caption: TP-0903 inhibits the AXL receptor tyrosine kinase, blocking downstream signaling pathways that promote cancer progression.

VS-4718: Disrupting Focal Adhesion Kinase Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key mediator of integrin and growth factor receptor signaling. FAK plays a central role in cell adhesion, migration, and survival. Inhibition of FAK by VS-4718 can disrupt these processes, leading to reduced tumor growth and metastasis[5][6][7][14][15].

VS4718_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Growth Factor\nReceptors Growth Factor Receptors Growth Factor\nReceptors->FAK Downstream Effectors\n(e.g., Src, PI3K) Downstream Effectors (e.g., Src, PI3K) FAK->Downstream Effectors\n(e.g., Src, PI3K) Cell Adhesion Cell Adhesion Downstream Effectors\n(e.g., Src, PI3K)->Cell Adhesion Cell Migration Cell Migration Downstream Effectors\n(e.g., Src, PI3K)->Cell Migration Cell Survival Cell Survival Downstream Effectors\n(e.g., Src, PI3K)->Cell Survival VS4718 VS-4718 VS4718->FAK Inhibits

Caption: VS-4718 inhibits Focal Adhesion Kinase (FAK), thereby disrupting critical cellular processes like adhesion, migration, and survival.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the direct comparison of these and other novel kinase inhibitors in your own laboratory, we provide the following detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

adp_glo_workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Kinase_Reaction Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Kinase_Reaction Add_ATP Initiate Reaction with ATP Kinase_Reaction->Add_ATP Stop_Reaction Add ADP-Glo™ Reagent to Stop Kinase Reaction and Deplete ATP Add_ATP->Stop_Reaction Convert_ADP Add Kinase Detection Reagent to Convert ADP to ATP Stop_Reaction->Convert_ADP Measure_Luminescence Measure Luminescence Convert_ADP->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., CX-4945, TP-0903, VS-4718) and a vehicle control (e.g., DMSO) in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the serially diluted inhibitor or vehicle control to the respective wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction.

    • Mix the plate gently and incubate at 30°C for a predetermined time (typically 30-60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Format)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

mtt_assay_workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Inhibitor Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate to Allow Formazan Formation Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with serial dilutions of the kinase inhibitor or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is optimized for the detection of phosphorylated proteins to assess the on-target effects of kinase inhibitors.

western_blot_workflow Start Start Cell_Lysis Lyse Cells with Phosphatase Inhibitors Start->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane with BSA Transfer->Blocking Primary_Ab Incubate with Primary Phospho-Specific Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with ECL Substrate Secondary_Ab->Detection End End Detection->End

Caption: Workflow for Western blotting of phosphorylated proteins.

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cells with the kinase inhibitor for the desired time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis:

    • Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane thoroughly and incubate with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

    • For loading control, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Conclusion and Future Directions

The novel triazolopyrimidine kinase inhibitors CX-4945, SF-2535, TP-0903, and VS-4718 represent promising therapeutic candidates targeting diverse and critical oncogenic kinases. While this guide provides a comprehensive overview based on currently available data, it is important to acknowledge the limitations of comparing results from disparate studies.

Key Takeaways:

  • All four inhibitors exhibit high biochemical potency against their primary targets.

  • Their selectivity profiles vary, with SF-2535 being a deliberately designed dual inhibitor, while CX-4945, TP-0903, and VS-4718 show varying degrees of off-target activity that may contribute to their overall efficacy and potential side effects.

  • Cellular activity is highly context-dependent, underscoring the need for careful selection of appropriate cancer models for preclinical evaluation.

Future Perspectives:

To fully elucidate the comparative efficacy and therapeutic potential of these inhibitors, future research should focus on:

  • Direct Head-to-Head Comparison Studies: Conducting comprehensive preclinical studies that directly compare these inhibitors under standardized conditions (e.g., using the same panel of cell lines, and identical assay protocols) is essential for a definitive assessment.

  • Biomarker Discovery: Identifying predictive biomarkers of response will be crucial for the clinical development and patient stratification for these targeted therapies.

  • Combination Strategies: Exploring rational combination therapies that leverage the distinct mechanisms of action of these inhibitors may lead to enhanced anti-tumor efficacy and overcome drug resistance.

This guide serves as a foundational resource for researchers navigating the exciting and complex field of novel kinase inhibitors. By providing a structured comparison and detailed experimental protocols, we aim to empower the scientific community to further unravel the therapeutic potential of these promising triazolopyrimidine-based compounds.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal ofTriazolo[1,5-a]pyrimidin-7-ol

A Researcher's Guide to the Safe Disposal of[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key component in many areas of drug design[4]. As with any chemical substance, understanding its potential hazards is the first step toward safe handling and disposal. The high-volume industrial production of heterocyclic compounds can lead to significant environmental concerns if not managed correctly, often resulting in toxic waste[5]. Therefore, adopting green chemistry principles and sustainable practices is paramount[5].

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS,[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol should be handled as a potentially hazardous substance. Structurally related compounds in the triazolopyrimidine family exhibit hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation[6][7].

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation[8].
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and airborne particles that could cause serious eye irritation[6][8].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of potentially harmful aerosols or dust.
II. Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal. The U.S. Environmental Protection Agency (EPA) has established stringent regulations for the management of hazardous waste in laboratory settings[2][9].

Step-by-Step Waste Collection Protocol:

  • Designate a Hazardous Waste Container: Utilize a chemically compatible container with a secure, leak-proof lid[2][10]. For[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol, a high-density polyethylene (HDPE) or glass container is recommended. Avoid using metal containers for acidic or basic solutions[11].

  • Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant")[9].

  • Segregation of Waste Streams: Do not mix[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol waste with other chemical waste streams unless their compatibility is confirmed. Incompatible chemicals can lead to dangerous reactions. Maintain separate containers for solid and liquid waste.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel[10][12]. The SAA must be inspected weekly for leaks and proper labeling[10].

  • Container Filling: Do not overfill the waste container. A general rule is to fill to no more than 90% capacity to allow for expansion[13].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol waste.

DisposalWorkflowFigure 1: Disposal Decision Workflow for [1,2,4]Triazolo[1,5-a]pyrimidin-7-olStartWaste Generated:This compoundAssessAssess Waste Type(Solid, Liquid, Contaminated PPE)Start->AssessSolidSolid Waste(e.g., powder, contaminated weigh paper)Assess->SolidSolidLiquidLiquid Waste(e.g., solutions)Assess->LiquidLiquidPPEContaminated PPE(e.g., gloves, lab coat)Assess->PPEPPECollectSolidCollect in a labeled, sealedHDPE or glass container.Solid->CollectSolidCollectLiquidCollect in a labeled, sealedHDPE or glass container.Do not mix with incompatible solvents.Liquid->CollectLiquidCollectPPEDouble-bag in labeledhazardous waste bags.PPE->CollectPPEStoreSAAStore in designatedSatellite Accumulation Area (SAA).CollectSolid->StoreSAACollectLiquid->StoreSAACollectPPE->StoreSAAEHSContact Environmental Health & Safety (EHS)for pickup and final disposal.StoreSAA->EHS

Caption: Disposal Decision Workflow for[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol

III. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section I.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently sweep or scoop the material to avoid creating dust.

  • Collection: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[8].

IV. Final Disposal Pathway

Under no circumstances should[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol or its containers be disposed of in the regular trash or down the sewer drain[2]. Improper disposal can lead to environmental contamination and significant legal penalties[2]. The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.

Your institution's Environmental Health and Safety (EHS) department is your primary resource for the final disposal of chemical waste. They will have established procedures for the collection, storage, and ultimate disposal of hazardous materials in compliance with all federal, state, and local regulations.

Key Takeaways for Disposal:

  • Treat as Hazardous: Due to the lack of specific safety data, always handle[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol as a hazardous chemical.

  • Segregate and Label: Proper waste segregation and clear labeling are paramount for safety and compliance.

  • Consult EHS: Your institution's EHS department is the ultimate authority on waste disposal procedures. Always follow their guidance.

By adhering to these procedures, you contribute to a safe and sustainable research environment, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

A Researcher's Guide to the Safe Handling of[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol

Navigating the inherent risks of novel chemical compounds is a cornerstone of responsible research. This guide provides a detailed protocol for the safe handling and disposal of[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol, ensuring the protection of laboratory personnel and the integrity of research outcomes. By understanding the rationale behind each safety measure, researchers can foster a culture of safety and precision.

Hazard Identification and Risk Assessment

Based on aggregated GHS information, compounds in this class are known to present the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][8]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][8]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][8]

A thorough risk assessment should be conducted before handling this compound, considering the quantity being used, the potential for aerosolization, and the duration of the handling procedures.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol.

Body Part PPE Recommendation Rationale
Hands Double gloving with nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eyes/Face Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing or aerosolization.Protects the eyes from accidental splashes or contact with airborne particles, which could cause serious irritation.[1][8] A face shield offers a broader area of protection.
Body A clean, buttoned laboratory coat.Provides a removable barrier to protect the skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator is recommended if there is a potential for aerosolization or if handling the powder outside of a certified chemical fume hood.Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[1][9]
Operational Protocol: From Weighing to Quenching

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental reproducibility.

1. Preparation and Engineering Controls:

  • All work with solid[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound to minimize the time spent in the fume hood.

2. Weighing and Solution Preparation:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the required amount of the compound on a tared weigh boat. Avoid creating dust.

  • Slowly add the solid to the desired solvent in a flask or beaker, ensuring gentle agitation to aid dissolution.

3. Reaction and Work-up:

  • Conduct all reactions in a closed system or within the fume hood.

  • During work-up procedures, be mindful of the potential for splashing. Use a face shield if necessary.

4. Decontamination and Waste Disposal:

  • All disposable materials that have come into contact with the compound, such as weigh boats, gloves, and pipette tips, should be placed in a designated, sealed waste bag within the fume hood.

  • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent.

  • Dispose of chemical waste in a clearly labeled, sealed container. As a non-halogenated organic compound, it should be segregated into the appropriate waste stream according to your institution's guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

Below is a visual representation of the safe handling and disposal workflow for[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol.

cluster_prepPreparationcluster_handlingHandlingcluster_disposalDisposalprep_ppeDon appropriate PPEprep_fume_hoodWork in a certified fume hoodprep_ppe->prep_fume_hoodprep_emergencyVerify eyewash/shower accessprep_fume_hood->prep_emergencyweighWeigh solid carefullyprep_emergency->weighdissolveDissolve in solventweigh->dissolvereactConduct reactiondissolve->reactdecontaminateDecontaminate glasswarereact->decontaminatedispose_solidDispose of solid waste in sealed bagdecontaminate->dispose_soliddispose_liquidDispose of liquid waste in labeled containerdispose_solid->dispose_liquidconsult_ehsConsult institutional EHS for final disposaldispose_liquid->consult_ehs

Caption: Workflow for the safe handling and disposal of[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research with[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol and its derivatives.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.